molecular formula C7H9BrN2O3S B1398157 N-(5-bromo-2-methoxypyridin-3-yl)methanesulfonamide CAS No. 1083327-58-5

N-(5-bromo-2-methoxypyridin-3-yl)methanesulfonamide

Cat. No.: B1398157
CAS No.: 1083327-58-5
M. Wt: 281.13 g/mol
InChI Key: IHOAJGDCQMBZDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-bromo-2-methoxypyridin-3-yl)methanesulfonamide is a useful research compound. Its molecular formula is C7H9BrN2O3S and its molecular weight is 281.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-(5-bromo-2-methoxypyridin-3-yl)methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2O3S/c1-13-7-6(10-14(2,11)12)3-5(8)4-9-7/h3-4,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHOAJGDCQMBZDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=N1)Br)NS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00733245
Record name N-(5-Bromo-2-methoxypyridin-3-yl)methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00733245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1083327-58-5
Record name N-(5-Bromo-2-methoxypyridin-3-yl)methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00733245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Spectral Analysis of N-(5-bromo-2-methoxypyridin-3-yl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a detailed analysis of the expected nuclear magnetic resonance (NMR) and mass spectrometry (MS) spectral data for the compound N-(5-bromo-2-methoxypyridin-3-yl)methanesulfonamide. As a crucial aspect of drug discovery and development, unequivocal structural confirmation through spectral analysis is paramount. This document serves as a predictive guide for researchers working with this molecule, offering insights into the experimental choices and interpretation of spectral data. The information presented herein is synthesized from established principles of NMR and MS, and data from analogous chemical structures.

Molecular Structure and a Priori Considerations

This compound is a substituted pyridine derivative containing a methanesulfonamide moiety. The structural features, including the electronegative bromine and nitrogen atoms, the methoxy group, and the sulfonamide linkage, all contribute to a unique electronic environment that will be reflected in its NMR and mass spectra. Understanding these individual contributions is key to a comprehensive spectral interpretation.

Caption: Molecular Structure of the Target Compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide critical data for structural confirmation.

Experimental Protocol: NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is essential for accurate data interpretation.

2.1.1. Sample Preparation

  • Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for many organic molecules due to its ability to dissolve a wide range of compounds.[1]

  • Concentration: For ¹H NMR, a concentration of 5-20 mg of the compound in 0.6-0.7 mL of solvent is typically sufficient.[2] For the less sensitive ¹³C NMR, a higher concentration of 20-50 mg is recommended.[2]

  • Homogenization: Ensure the sample is fully dissolved by vortexing or gentle sonication. The presence of solid particles can degrade the quality of the NMR spectrum.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shifts to 0 ppm.

2.1.2. Data Acquisition

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher for ¹H) is recommended for better signal dispersion and resolution.

  • ¹H NMR Parameters:

    • Pulse Sequence: A standard single-pulse experiment is typically used.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16 scans, depending on the sample concentration.

  • ¹³C NMR Parameters:

    • Pulse Sequence: A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each carbon.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: A significantly higher number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Weigh Compound (5-50 mg) prep2 Dissolve in Deuterated Solvent (e.g., CDCl₃) prep1->prep2 prep3 Add Internal Standard (TMS) prep2->prep3 prep4 Transfer to NMR Tube prep3->prep4 acq1 Insert Sample into Spectrometer prep4->acq1 acq2 Tune and Shim Magnet acq1->acq2 acq3 Acquire ¹H and ¹³C Spectra acq2->acq3 proc1 Fourier Transform acq3->proc1 proc2 Phase Correction proc1->proc2 proc3 Baseline Correction proc2->proc3 proc4 Integration and Peak Picking proc3->proc4

Caption: A generalized workflow for NMR sample preparation and data acquisition.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound in CDCl₃ is expected to show four distinct signals. The chemical shifts are influenced by the electronic effects of the substituents on the pyridine ring.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration Rationale
H-4~ 7.5 - 7.8Doublet1HDeshielded by the adjacent bromine and the electron-withdrawing sulfonamide group. Coupled to H-6.
H-6~ 8.1 - 8.4Doublet1HDeshielded by the adjacent nitrogen atom. Coupled to H-4.
OCH₃~ 3.9 - 4.1Singlet3HTypical chemical shift for a methoxy group attached to an aromatic ring.
SO₂CH₃~ 3.0 - 3.3Singlet3HTypical chemical shift for a methyl group attached to a sulfonyl group.
NH~ 7.0 - 9.0Broad Singlet1HChemical shift can be variable and concentration-dependent. May exchange with D₂O.

Note: These are predicted values based on analogous compounds and general NMR principles. Actual experimental values may vary.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is predicted to show seven distinct signals corresponding to the seven carbon atoms in the molecule.

Carbon Assignment Predicted Chemical Shift (ppm) Rationale
C-2~ 158 - 162Attached to two electronegative atoms (N and O), resulting in a significant downfield shift.
C-3~ 125 - 130Attached to the nitrogen of the sulfonamide group.
C-4~ 140 - 145Deshielded by the adjacent bromine atom.
C-5~ 110 - 115Attached to the electronegative bromine atom.
C-6~ 145 - 150Deshielded by the adjacent ring nitrogen.
OCH₃~ 53 - 57Typical chemical shift for a methoxy group carbon.
SO₂CH₃~ 40 - 45Typical chemical shift for a methyl group carbon attached to a sulfonyl group.

Note: These are predicted values based on analogous compounds and general NMR principles. Actual experimental values may vary.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is invaluable for confirming its identity and structure. Electrospray ionization (ESI) is a soft ionization technique suitable for this type of molecule.[3]

Experimental Protocol: ESI-MS

3.1.1. Sample Preparation

  • Solvent System: Prepare a dilute solution of the compound (typically 1-10 µg/mL) in a solvent system compatible with ESI, such as methanol or acetonitrile with a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) to promote ionization.

  • Infusion: The sample solution can be directly infused into the mass spectrometer using a syringe pump.

3.1.2. Data Acquisition

  • Ionization Mode: Positive ion mode is expected to be effective, leading to the formation of the protonated molecule [M+H]⁺.

  • Mass Analyzer: A high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap, will provide accurate mass measurements to confirm the elemental composition.

  • Tandem MS (MS/MS): To obtain structural information, the [M+H]⁺ ion can be selected and fragmented in the collision cell of the mass spectrometer. The resulting fragment ions provide insights into the connectivity of the molecule.

MS_Workflow cluster_prep_ms Sample Preparation cluster_acq_ms Data Acquisition cluster_analysis_ms Data Analysis ms_prep1 Prepare Dilute Solution (1-10 µg/mL) ms_prep2 Add Ionization Modifier (e.g., Formic Acid) ms_prep1->ms_prep2 ms_acq1 Direct Infusion via Syringe Pump ms_prep2->ms_acq1 ms_acq2 Acquire Full Scan MS in Positive Ion Mode ms_acq1->ms_acq2 ms_acq3 Perform MS/MS on [M+H]⁺ Ion ms_acq2->ms_acq3 ms_an1 Determine Accurate Mass of [M+H]⁺ ms_acq3->ms_an1 ms_an2 Analyze Fragmentation Pattern ms_an1->ms_an2 ms_an3 Propose Fragment Structures ms_an2->ms_an3

Caption: A generalized workflow for ESI-MS analysis.

Predicted Mass Spectrum and Fragmentation

The molecular formula of this compound is C₇H₉BrN₂O₃S. The presence of bromine with its two isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments, with two peaks separated by 2 m/z units of nearly equal intensity.

3.2.1. Molecular Ion

In positive ion ESI-MS, the protonated molecule [M+H]⁺ is expected to be observed with a characteristic isotopic pattern:

  • m/z (for ⁷⁹Br): ~280.96

  • m/z (for ⁸¹Br): ~282.96

3.2.2. Key Fragmentation Pathways

Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion is expected to reveal key structural information through characteristic fragmentation patterns of sulfonamides and substituted pyridines.

  • Loss of SO₂: A common fragmentation pathway for sulfonamides is the loss of sulfur dioxide (SO₂), which has a mass of approximately 64 Da.

  • Cleavage of the S-N bond: This cleavage can lead to the formation of the methanesulfonyl cation (m/z ~79) or the protonated 3-amino-5-bromo-2-methoxypyridine fragment.

  • Fragmentation of the Pyridine Ring: The substituted pyridine ring can undergo characteristic cleavages, although these are often less prominent than the sulfonamide fragmentation in the initial stages.

Predicted Fragment Ion (m/z) Proposed Structure/Loss Notes
~216.99 / 218.99[M+H - SO₂]⁺Loss of sulfur dioxide. The bromine isotopic pattern will be retained.
~201.98 / 203.98[5-bromo-2-methoxypyridin-3-amine + H]⁺Cleavage of the S-N bond.
~79.01[CH₃SO₂]⁺Methanesulfonyl cation.

Conclusion

The structural elucidation of this compound relies on a cohesive interpretation of both NMR and mass spectrometry data. This guide provides a predictive framework for the expected spectral features of this molecule, based on established principles and data from analogous compounds. The provided experimental protocols offer a starting point for acquiring high-quality data, which is fundamental to confident structural assignment in a research and drug development setting. It is imperative to compare experimentally obtained data with these predictions to achieve a comprehensive and validated structural characterization.

References

  • Testbook. (n.d.). The correct match of 13C NMR chemical shift values (δ ppm) for pyridine is C2: 150; C3: 124; C4: 136.
  • MDPI. (n.d.). Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds.
  • DTIC. (n.d.). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a).
  • ChemicalBook. (n.d.). 2-Methoxypyridine(1628-89-3) 13C NMR spectrum.
  • ResearchGate. (n.d.). 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents.
  • Oregon State University. (n.d.). 13C NMR Chemical Shift.
  • Thermo Fisher Scientific. (n.d.). 3-Amino-5-bromo-2-methoxypyridine, 96%.
  • PubMed. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement.
  • ChemicalBook. (n.d.). Pyridine(110-86-1) 13C NMR spectrum.
  • MDPI. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders.
  • MDPI. (2023). A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances.
  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS.
  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
  • ResearchGate. (n.d.). Validating the Structure of Synthesized 2-Amino- 5-bromo-4-methylpyridine: A Comparative Guide Using 2D NMR and Other Analytical Techniques.
  • ResearchGate. (n.d.). Observation of the multiple halogenation of peptides in the electrospray ionization source: Halogenation of peptides in the positive ESI mode.
  • SpectraBase. (n.d.). Methanesulfonamide, N-(5-chloro-2-pyridinyl)-N-(methylsulfonyl)-.
  • The Royal Society of Chemistry. (n.d.). Supporting Information.
  • Agilent. (n.d.). Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS.
  • PubChem. (n.d.). N-[2-chloro-5-(3,6-dihydro-2H-pyran-4-yl)-3-pyridinyl]methanesulfonamide.
  • YouTube. (2022, November 22). common fragmentation mechanisms in mass spectrometry.
  • MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.
  • PubMed. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions.
  • PubChem. (n.d.). Methanesulfonamide, n-(4-((1-(3-(4-pyridinyl)propyl)-4-piperidinyl)carbonyl)phenyl)-, dihydrochloride.
  • ResearchGate. (n.d.). 1 H NMR and 13 C NMR of the prepared compounds.
  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS.
  • NIST. (n.d.). Pyridine.
  • ResearchGate. (n.d.). Electron ionization fragmentation studies of ethoxy and methoxymethyl substituted phenylacetones.
  • (n.d.).
  • ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample.
  • ChemicalBook. (n.d.). 3-Bromo-5-hydroxypyridine(74115-13-2) 1H NMR spectrum.
  • SpectraBase. (n.d.). Methanesulfonamide, N,N-didecyl-.
  • UCL. (n.d.). Sample Preparation.
  • Benchchem. (n.d.). An In-depth Technical Guide to the 13C NMR Spectroscopy of Methanesulfonamide, N-(trimethylsilyl)-.
  • ResearchGate. (n.d.). The 1 H and 13 C-NMR spectra of ligand (H 3 L).
  • Oxford Academic. (n.d.). Characterization of Sulfonamides by Flow Injection and Liquid Chromatography–Electrospray Ionization-Mass Spectrometry after O.
  • ResearchGate. (n.d.). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte.
  • Compound Interest. (2015). A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES.
  • Wikipedia. (n.d.). Pyridine.
  • (n.d.). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides.
  • YouTube. (2019, November 21). Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL.
  • ResearchGate. (n.d.). How to Prepare Samples for NMR.
  • ResearchGate. (n.d.). 1 H NMR and 13 C NMR of the prepared compounds.
  • Unibo. (2022, April 28). The Shapes of Sulfonamides: A Rotational Spectroscopy Study.
  • Preprints.org. (2025, January 30). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark.
  • (2010, February 1).
  • PubMed Central. (n.d.). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications.
  • ACS Publications. (2021, February 15). CID Fragmentation of Deprotonated N-Acyl Aromatic Sulfonamides. Smiles-Type and Nitrogen–Oxygen Rearrangements.
  • ACS Publications. (n.d.). Mass Spectrometric Analysis. Aliphatic Halogenated Compounds.
  • (n.d.).

Sources

N-(5-bromo-2-methoxypyridin-3-yl)methanesulfonamide: A Comprehensive Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive overview of N-(5-bromo-2-methoxypyridin-3-yl)methanesulfonamide, a substituted pyridine derivative with significant potential in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its synthesis, chemical properties, and prospective biological applications based on the current scientific landscape. While direct experimental data on this specific molecule is limited, this guide synthesizes information from closely related analogs and precursors to provide a robust framework for its scientific exploration.

Introduction: The Rationale for this compound in Drug Discovery

The pyridine nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous therapeutic agents. Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged structure in drug design. The strategic placement of substituents on the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties and biological activity.

This compound incorporates several key pharmacophoric features:

  • 5-bromo-2-methoxypyridine core: The bromine atom can act as a halogen bond donor and provides a site for further synthetic modification through cross-coupling reactions. The methoxy group influences the electron density of the pyridine ring, potentially modulating its interaction with biological targets.

  • Methanesulfonamide moiety: The sulfonamide group is a well-established pharmacophore found in a wide range of drugs, including antibacterial, and antidiabetic agents. It can act as a hydrogen bond donor and acceptor, contributing to target binding.

The combination of these features in a single molecule makes this compound a compelling candidate for screening in various therapeutic areas. This guide will delve into the methodologies for its synthesis and explore its potential based on the established biological activities of structurally related compounds.

Physicochemical Properties

While experimentally determined data for this compound is not extensively published, its key properties can be calculated or inferred from its structure and available data from suppliers.[1]

PropertyValueSource
CAS Number 1083327-58-5[1]
Molecular Formula C₇H₉BrN₂O₃S
Molecular Weight 281.13 g/mol
Physical Form Solid (predicted)
Storage Temperature 2-8°C, sealed in dry conditions
Purity (Typical) ≥96%

Synthesis of this compound

The synthesis of the target compound can be logically approached via a two-step process starting from a commercially available or readily synthesizable precursor, 5-bromo-2-methoxypyridin-3-amine.

Synthesis of the Precursor: 5-bromo-2-methoxypyridin-3-amine

The key intermediate, 5-bromo-2-methoxypyridin-3-amine (CAS 884495-39-0), is commercially available from various suppliers.[2][3] However, for research purposes, its synthesis can be achieved through a multi-step process, typically involving the bromination and methoxylation of a suitable pyridine derivative, followed by the introduction and reduction of a nitro group to an amine.[4]

Physicochemical Properties of 5-bromo-2-methoxypyridin-3-amine: [2][4]

PropertyValue
Molecular Formula C₆H₇BrN₂O
Molecular Weight 203.04 g/mol
Appearance Light yellow to dark brown solid
Melting Point 53-55 °C
Boiling Point ~284.5 °C at 760 mmHg
Proposed Synthetic Protocol: Methanesulfonylation of 5-bromo-2-methoxypyridin-3-amine

The final step in the synthesis of this compound is the sulfonylation of the amino group of the precursor. This is a standard and well-documented transformation in organic chemistry.

Reaction Scheme:

G Precursor 5-bromo-2-methoxypyridin-3-amine Product This compound Precursor->Product Sulfonylation Reagent Methanesulfonyl chloride (in the presence of a base like pyridine or triethylamine) Reagent->Product

A proposed synthetic workflow for the target compound.

Step-by-Step Methodology:

  • Dissolution: Dissolve 5-bromo-2-methoxypyridin-3-amine (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (DCM) or pyridine. The choice of solvent will depend on the base used. If pyridine is used as the base, it can also serve as the solvent.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath. This is crucial to control the exothermicity of the reaction.

  • Addition of Reagent: Slowly add methanesulfonyl chloride (1.1-1.2 eq) dropwise to the stirred solution. The slow addition helps to maintain a low temperature and prevent the formation of side products.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours (typically 2-16 hours). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate. Extract the product into an organic solvent like DCM or ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization to afford the pure this compound.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Methanesulfonyl chloride is highly reactive towards water, which would lead to its decomposition and reduce the yield of the desired product.

  • Use of a Base: A non-nucleophilic base (e.g., pyridine, triethylamine) is essential to neutralize the hydrochloric acid (HCl) generated during the reaction. This prevents the protonation of the starting amine, which would render it unreactive.

  • Controlled Temperature: The reaction is exothermic. Starting at a low temperature and allowing a gradual warm-up provides better control and minimizes the formation of impurities.

Potential Biological Activities and Therapeutic Applications

While no specific biological data has been published for this compound, the known activities of its structural analogs provide a strong rationale for its investigation in several therapeutic areas.

Anticancer Activity

Diarylsulfonamides are recognized as a privileged scaffold in the development of anticancer agents.[5] Specifically, compounds bearing a methoxy-substituted phenyl ring have shown potent cytotoxic effects. A study on N-(5-methoxyphenyl) methoxybenzenesulphonamides revealed that these compounds can act as tubulin inhibitors, arresting the cell cycle at the G2/M phase and inducing apoptosis.[5] The presence of a bromine atom on the aniline ring in some of these analogs was found to enhance the cytotoxic potency.[5] Given these findings, this compound is a prime candidate for screening as an anticancer agent, potentially targeting tubulin polymerization.

G This compound This compound Tubulin Polymerization Tubulin Polymerization This compound->Tubulin Polymerization Inhibition Microtubule Disruption Microtubule Disruption Tubulin Polymerization->Microtubule Disruption G2/M Cell Cycle Arrest G2/M Cell Cycle Arrest Microtubule Disruption->G2/M Cell Cycle Arrest Apoptosis Apoptosis G2/M Cell Cycle Arrest->Apoptosis Anticancer Effect Anticancer Effect Apoptosis->Anticancer Effect

Hypothesized mechanism of anticancer activity.

Antibacterial and Antimicrobial Activity

Sulfonamide-containing compounds have a long history as effective antibacterial agents. The synthesis of various N-pyridin-3-yl-benzenesulfonamides has been reported, and these compounds have demonstrated antimicrobial activity.[6] Furthermore, a series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives, which also contain a substituted pyridine ring, exhibited strong antibacterial activity against Gram-positive bacteria.[7] These precedents suggest that this compound could possess antibacterial properties and warrants investigation against a panel of pathogenic bacteria.

Antidiabetic Activity

Recent studies have explored substituted pyridine-based sulfonamides as antidiabetic agents.[8] The structure-activity relationship (SAR) of these compounds indicates that the nature of the substituents on the pyridine and benzene rings significantly influences their α-amylase inhibitory activity.[8] Some sulfonamide derivatives exhibit hypoglycemic effects through mechanisms that may involve the inhibition of α-glucosidase or by acting on ATP-sensitive potassium channels in pancreatic β-cells, similar to sulfonylureas.[9] The unique substitution pattern of this compound makes it an interesting candidate for evaluation in diabetes-related assays.

Structure-Activity Relationship (SAR) Insights

The biological activity of pyridinylmethanesulfonamides is highly dependent on the nature and position of the substituents on the pyridine ring.

  • Halogen Substitution: The presence of a bromine atom at the 5-position of the pyridine ring is expected to enhance lipophilicity, which can improve cell membrane permeability. Halogen bonding interactions with the target protein can also contribute to binding affinity.

  • Methoxy Group: The electron-donating methoxy group at the 2-position can influence the pKa of the pyridine nitrogen and the overall electron distribution of the ring system, which can be critical for target recognition.

  • Methanesulfonamide Moiety: The sulfonamide group is a key hydrogen bonding element. Modifications to the alkyl group on the sulfonyl moiety (in this case, methyl) could be explored to probe the steric and electronic requirements of the binding pocket.

Conclusion and Future Directions

This compound is a synthetically accessible compound with a high potential for biological activity in several therapeutic areas, including oncology, infectious diseases, and metabolic disorders. This guide provides a foundational understanding of its synthesis and a rationale for its inclusion in drug discovery screening programs.

Future research should focus on:

  • Synthesis and Characterization: The synthesis of this compound should be carried out, and its physicochemical properties and spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS) should be fully characterized.

  • Biological Screening: The compound should be screened in a battery of in vitro assays to evaluate its potential anticancer, antibacterial, and antidiabetic activities.

  • SAR Studies: A library of analogs should be synthesized to explore the structure-activity relationships and optimize the potency and selectivity of this chemical scaffold.

By systematically exploring the chemistry and biology of this compound and its derivatives, new therapeutic leads may be discovered.

References

  • Mastering the Synthesis and Properties of 3-Amino-5-bromo-2-methoxypyridine. (2026, January 18). [Source Platform]. Retrieved from [Link]

  • González, M., Ovejero-Sánchez, M., Vicente-Blázquez, A., Medarde, M., González-Sarmiento, R., & Peláez, R. (2021). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1029–1047. [Link]

  • AOBChem. (n.d.). This compound. Retrieved from [Link]

  • Lesina, Y., Beysembay, P., & Kassanov, A. (2016). One-Pot Synthesis of Chloropyridines from Aminopyridines via Diazotization. Oriental Journal of Chemistry, 32(2), 1245-1249.
  • PubChem. (n.d.). 2-Bromo-4-methoxypyridine. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure–activity relationship (SAR) of the synthesized sulfonamide derivatives. Retrieved from [Link]

  • Li, Y., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Molecules, 27(14), 4587. [Link]

  • ResearchGate. (2020). Synthesis, Characterization and Antimicrobial Activity of N-Pyridin-3-yl-benzenesulfonamide. Retrieved from [Link]

  • Natarajan, R., Samy, H. N. A., Sivaperuman, A., & Subramani, A. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Medicinal Chemistry, 19(1), 10-30.
  • PubChem. (n.d.). 5-Bromo-2-methoxypyridin-3-amine. Retrieved from [Link]

  • European Journal of Chemistry. (2021). Synthesis of substituted pyridine based sulphonamides as an antidiabetic agent. Retrieved from [Link]

  • Juniper Publishers. (2017). Biological Activity of Pyrimidine Derivativies: A Review. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine.
  • Ukrprom, V. V., et al. (2019). Synthesis and Regularities of the Structure–Activity Relationship in a Series of N-Pyridyl-4-methyl-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxamides. Molecules, 24(10), 1910.
  • MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved from [Link]

  • PubMed. (1993). Synthesis and biological activity of methanesulfonamide pyrimidine- and N-methanesulfonyl pyrrole-substituted 3,5-dihydroxy-6-heptenoates, a novel series of HMG-CoA reductase inhibitors. Retrieved from [Link]

  • National Institutes of Health. (2024). Bench-Stable 2-Halopyridinium Ketene Hemiaminals as Reagents for the Synthesis of 2-Aminopyridine Derivatives. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Synthesis of multi-substituted pyridines from ylidenemalononitriles and their emission properties. Retrieved from [Link]

  • Drug Design. (2005). Structure Activity Relationships. Retrieved from [Link]

  • Laibo Chem. (n.d.). 3-Amino-5-bromo-2-methoxypyridine. Retrieved from [Link]

  • PubMed. (2020). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propane-hydrazide. Retrieved from [Link]

  • YouTube. (2020, March 22). Structure Activity Relationships and Medicinal Chemistry. Retrieved from [Link]

  • National Institutes of Health. (2022). Biological Activity of Naturally Derived Naphthyridines. Retrieved from [Link]

  • Physics @ Manasagangotri. (2022). The existence of H-bond and halogen bo. Retrieved from [Link]

  • MDPI. (2023). Biological Activity of Naphthoquinones Derivatives in the Search of Anticancer Lead Compounds. Retrieved from [Link]

  • PubChem. (n.d.). N-[(2-bromo-5-methoxyphenyl)methyl]pyridin-3-amine. Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols: Investigating N-(5-bromo-2-methoxypyridin-3-yl)methanesulfonamide in Cancer Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Novel Sulfonamide

The sulfonamide scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents. In oncology, derivatives of this class have demonstrated significant promise, targeting fundamental cellular processes involved in cancer progression. This document provides a detailed guide for researchers, scientists, and drug development professionals on the investigation of a novel compound, N-(5-bromo-2-methoxypyridin-3-yl)methanesulfonamide . While direct studies on this specific molecule are not yet prevalent in published literature, its structural similarity to known anticancer agents suggests a strong rationale for its evaluation.

Structurally related compounds, particularly those containing a methoxypyridine core, have been identified as potent inhibitors of critical cancer-related targets, including tubulin and the PI3K/mTOR signaling pathway. For instance, diarylsulphonamides are recognized as tubulin inhibitors, and specific sulfonamide methoxypyridine derivatives have been designed as PI3K/mTOR dual inhibitors.[1][2] A notable example is the (E)-styrylsulfonyl methylpyridine compound, TL-77, which demonstrates potent growth inhibitory activity by arresting the cell cycle at the G2/M phase and inducing apoptosis through tubulin polymerization inhibition.[3][4][5]

This guide, therefore, is structured as a strategic research plan. It outlines a series of hypotheses regarding the potential mechanisms of action of this compound and provides detailed, field-proven protocols to systematically test these hypotheses. The overarching goal is to equip researchers with the necessary tools to elucidate the compound's anticancer potential and its mechanism of action.

Hypothesized Mechanisms of Action

Based on the activity of structurally analogous compounds, we propose two primary, testable hypotheses for the anticancer activity of this compound:

  • Hypothesis 1: Inhibition of Tubulin Polymerization. The compound may act as a microtubule-destabilizing agent, binding to tubulin and preventing its polymerization. This would lead to mitotic arrest, disruption of the mitotic spindle, and subsequent induction of apoptosis.

  • Hypothesis 2: Kinase Inhibition (PI3K/mTOR Pathway). The methoxypyridine sulfonamide scaffold is also present in known PI3K/mTOR inhibitors.[2] The compound could potentially inhibit one or more kinases in this critical signaling pathway, which is frequently dysregulated in cancer and controls cell growth, proliferation, and survival.

The following sections provide detailed protocols to investigate these hypotheses.

Part 1: Foundational In Vitro Evaluation

The initial phase of research should focus on establishing the cytotoxic potential of this compound across a panel of cancer cell lines.

Protocol 1.1: Cell Viability and Cytotoxicity Assay (MTT/XTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound in various cancer cell lines.

Rationale: This initial screen is crucial for identifying sensitive cancer cell types and establishing a dose range for subsequent mechanistic studies. The choice of cell lines should ideally include representatives from different cancer types (e.g., breast, colon, lung) and could also include a non-cancerous cell line to assess for cancer-specific cytotoxicity.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Prepare serial dilutions in culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM.

  • Treatment: Replace the culture medium in the 96-well plates with the medium containing the various concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT/XTT Addition: Add MTT or XTT reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Data Presentation:

Cell LineCancer TypeIC50 (µM) of this compound
MCF-7Breast AdenocarcinomaTo be determined
HCT-116Colorectal CarcinomaTo be determined
A549Lung CarcinomaTo be determined
HEK293Normal Human Embryonic KidneyTo be determined

Part 2: Investigating the Tubulin Polymerization Inhibition Hypothesis

Should the compound exhibit significant cytotoxicity, the next logical step is to explore the first hypothesis.

Diagram 2.1: Proposed Mechanism of Action via Tubulin Inhibition

G Compound N-(5-bromo-2-methoxypyridin-3-yl) methanesulfonamide Tubulin β-Tubulin Compound->Tubulin Binds to Polymerization Microtubule Polymerization Tubulin->Polymerization Inhibits Spindle Mitotic Spindle Disruption Polymerization->Spindle Leads to G2M G2/M Phase Arrest Spindle->G2M Apoptosis Apoptosis G2M->Apoptosis

Caption: Proposed pathway for tubulin polymerization inhibition.

Protocol 2.1: Cell Cycle Analysis by Flow Cytometry

Objective: To determine if the compound induces cell cycle arrest, particularly at the G2/M phase, which is a hallmark of anti-mitotic agents.

Rationale: Compounds that interfere with microtubule dynamics prevent cells from completing mitosis, leading to an accumulation of cells in the G2/M phase of the cell cycle.

Step-by-Step Protocol:

  • Cell Treatment: Seed a sensitive cell line (identified in Protocol 1.1) in 6-well plates and treat with the compound at its IC50 and 2x IC50 concentrations for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.

Protocol 2.2: In Vitro Tubulin Polymerization Assay

Objective: To directly assess the effect of the compound on the polymerization of purified tubulin.

Rationale: This cell-free assay provides direct evidence of the compound's interaction with tubulin and its ability to inhibit microtubule formation.

Step-by-Step Protocol:

  • Reagent Preparation: Use a commercially available tubulin polymerization assay kit. Reconstitute lyophilized tubulin in a general tubulin buffer.

  • Compound Addition: Add varying concentrations of this compound to the tubulin solution. Include a positive control (e.g., colchicine) and a negative control (vehicle).

  • Initiation of Polymerization: Initiate polymerization by adding a polymerization buffer containing GTP and incubating at 37°C.

  • Monitoring Polymerization: Monitor the change in absorbance at 340 nm over time using a spectrophotometer. An increase in absorbance indicates tubulin polymerization.

  • Data Analysis: Plot the absorbance against time to visualize the polymerization kinetics. Compare the curves of the treated samples to the controls.

Protocol 2.3: Immunofluorescence Staining of Microtubules

Objective: To visualize the effect of the compound on the microtubule network within cancer cells.

Rationale: Disruption of the microtubule network is a direct cellular consequence of tubulin polymerization inhibition.

Step-by-Step Protocol:

  • Cell Culture and Treatment: Grow cells on coverslips and treat with the compound at its IC50 concentration for 18-24 hours.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100.

  • Immunostaining: Block non-specific binding sites and then incubate with a primary antibody against α-tubulin. Follow this with a fluorescently labeled secondary antibody.

  • Nuclear Staining: Counterstain the nuclei with DAPI.

  • Imaging: Mount the coverslips on microscope slides and visualize the microtubule network using a fluorescence microscope. Look for signs of microtubule depolymerization and abnormal spindle formation in mitotic cells.

Part 3: Investigating the Kinase Inhibition Hypothesis

If the compound does not appear to affect tubulin polymerization, or if a multi-targeted mechanism is suspected, the PI3K/mTOR pathway should be investigated.

Diagram 3.1: Simplified PI3K/Akt/mTOR Signaling Pathway

G Compound N-(5-bromo-2-methoxypyridin-3-yl) methanesulfonamide PI3K PI3K Compound->PI3K Inhibits? mTOR mTOR Compound->mTOR Inhibits? Akt Akt PI3K->Akt Activates Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Potential inhibition points in the PI3K/Akt/mTOR pathway.

Protocol 3.1: Western Blot Analysis of Key Signaling Proteins

Objective: To assess the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway.

Rationale: Inhibition of PI3K or mTOR will lead to a decrease in the phosphorylation of their downstream targets, such as Akt and S6 kinase.

Step-by-Step Protocol:

  • Cell Lysis: Treat cancer cells with the compound for various time points (e.g., 2, 6, 24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Antibody Incubation: Probe the membranes with primary antibodies against phospho-Akt (Ser473), total Akt, phospho-mTOR (Ser2448), total mTOR, phospho-S6K (Thr389), and total S6K. Use an antibody against β-actin or GAPDH as a loading control.

  • Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.

  • Densitometry: Quantify the band intensities to determine the relative levels of protein phosphorylation.

Part 4: Investigating the Induction of Apoptosis

Regardless of the upstream mechanism, a successful anticancer compound should ultimately induce apoptosis.

Diagram 4.1: Experimental Workflow for Apoptosis Assessment

G Start Cancer Cell Treatment AnnexinV Annexin V/PI Staining (Flow Cytometry) Start->AnnexinV Caspase Caspase-3/7 Activity Assay Start->Caspase Western Western Blot for Bcl-2 family proteins Start->Western Conclusion Confirmation of Apoptosis AnnexinV->Conclusion Caspase->Conclusion Western->Conclusion

Caption: Workflow for confirming the induction of apoptosis.

Protocol 4.1: Annexin V/PI Apoptosis Assay

Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with the compound.

Rationale: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium iodide (PI) is a fluorescent dye that stains the DNA of late apoptotic and necrotic cells with compromised membrane integrity.

Step-by-Step Protocol:

  • Cell Treatment and Harvesting: Treat cells as in Protocol 2.1 and harvest both adherent and floating cells.

  • Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and PI according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells by flow cytometry, distinguishing between live, early apoptotic, late apoptotic, and necrotic cell populations.

  • Data Analysis: Quantify the percentage of cells in each quadrant.

Protocol 4.2: Caspase Activity Assay

Objective: To measure the activity of executioner caspases (caspase-3 and -7), which are key mediators of apoptosis.

Rationale: Activation of caspases is a central event in the apoptotic cascade.

Step-by-Step Protocol:

  • Assay Principle: Use a commercially available luminescent or fluorescent assay that employs a specific caspase-3/7 substrate.

  • Cell Lysis: Treat cells in a 96-well plate with the compound. After the desired incubation period, add the caspase-glo 3/7 reagent directly to the wells.

  • Incubation and Measurement: Incubate at room temperature to allow for cell lysis and cleavage of the substrate by active caspases. Measure the resulting luminescent or fluorescent signal using a plate reader.

  • Data Analysis: Normalize the signal to the number of cells or total protein concentration.

Conclusion and Future Directions

This document provides a comprehensive framework for the initial investigation of this compound as a potential anticancer agent. The proposed protocols are designed to be self-validating, with each experiment providing a piece of the puzzle to elucidate the compound's mechanism of action. Positive results from these in vitro studies would provide a strong rationale for advancing the compound to more complex studies, including in vivo animal models to assess its efficacy and safety profile. Further research could also involve medicinal chemistry efforts to optimize the compound's structure for improved potency and pharmacokinetic properties.

References

  • Benci, K. et al. (2012). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. Journal of Enzyme Inhibition and Medicinal Chemistry, 27(5), 659-670. [Link]

  • Lu, T. et al. (2014). In Vitro Antitumor Mechanism of (E)-N-(2-methoxy-5-(((2,4,6-trimethoxystyryl)sulfonyl)methyl)pyridin-3-yl)methanesulfonamide. Molecular Pharmacology, 87(1), 18-30. [Link]

  • Lu, T. et al. (2014). In Vitro Antitumor Mechanism of (E)-N-(2-methoxy-5-(((2,4,6-trimethoxystyryl)sulfonyl)methyl)pyridin-3-yl)methanesulfonamide. ResearchGate. [Link]

  • Zhang, Y. et al. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Molecules, 28(6), 2753. [Link]

  • European Patent Office. (2021). COMPOUNDS FOR SUPPRESSING EGFR MUTANT CANCER AND PHARMACEUTICAL USE THEREOF. EP 4212522 A1. [Link]

  • Lu, T. et al. (2014). In Vitro Antitumor Mechanism of (E)-N-(2-methoxy-5-(((2,4,6-trimethoxystyryl)sulfonyl)methyl)pyridin-3-yl)methanesulfonamide. ASPET Journals. [Link]

  • Google Patents. (2006). Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester. US20060116519A1.
  • Adeel, M. et al. (2012). 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2654. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Mastering the Synthesis and Properties of 3-Amino-5-bromo-2-methoxypyridine. [Link]

  • El-Sayed, M. A. et al. (2021). Design and synthesis of new trimethoxylphenyl-linked combretastatin analogues loaded on diamond nanoparticles as a panel for ameliorated solubility and antiproliferative activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1646–1665. [Link]

  • Gonzales-Castañeda, C. et al. (2022). Anticonvulsant Effects of Synthetic N-(3-Methoxybenzyl)oleamide and N-(3-Methoxybenzyl)linoleamide Macamides: An In Silico and In Vivo Study. International Journal of Molecular Sciences, 23(19), 11881. [Link]

Sources

Application Notes and Protocols for N-(5-bromo-2-methoxypyridin-3-yl)methanesulfonamide in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Therapeutic Potential of N-(5-bromo-2-methoxypyridin-3-yl)methanesulfonamide

This compound is a novel synthetic compound featuring a sulfonamide linkage to a substituted pyridine ring. While specific biological data for this exact molecule is emerging, its structural motifs are present in numerous compounds with established pharmacological activities. The sulfonamide group is a well-known pharmacophore found in a wide array of therapeutic agents, and substituted pyridines are common in kinase inhibitors and other targeted therapies.[1] Notably, structurally related methoxypyridine and sulfonamide derivatives have demonstrated potent antitumor properties, often through mechanisms involving microtubule disruption or inhibition of critical signaling kinases.[2][3][4]

For instance, some sulfonamides have been shown to target tubulin, leading to mitotic arrest and apoptosis.[2] Others act as non-ATP competitive kinase inhibitors, affecting signaling pathways crucial for cancer cell proliferation and survival.[3] Given these precedents, it is hypothesized that this compound may exhibit cytotoxic or cytostatic effects on cancer cells through similar mechanisms.

This comprehensive guide provides detailed protocols for a series of fundamental cell-based assays to characterize the biological activity of this compound. These assays are designed to be a self-validating system, allowing researchers to first determine the compound's effect on cell viability and then to dissect its potential mechanism of action. The protocols are presented with an emphasis on the scientific rationale behind each step, ensuring both technical accuracy and a deep understanding of the experimental design.[5]

Section 1: Assessment of Cellular Viability and Cytotoxicity

The initial step in characterizing a novel compound is to determine its effect on cell viability and proliferation. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method for this purpose.[6] It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.[6]

Principle of the MTT Assay

In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[6] The amount of formazan produced is directly proportional to the number of metabolically active cells.[6] These crystals are then solubilized, and the absorbance of the resulting solution is measured, providing a quantitative assessment of cell viability.

Detailed Protocol for MTT Assay

Materials:

  • This compound

  • Cancer cell line of interest (e.g., HCT-116, A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the compound in complete medium to achieve the desired final concentrations. It is advisable to test a wide range of concentrations (e.g., from 0.01 µM to 100 µM) to determine the dose-response curve.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (DMSO-treated) and a blank (medium only).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[6]

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.[7]

    • Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.[7]

  • Solubilization and Measurement:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of solubilization solution to each well.[7]

    • Gently shake the plate for 15-20 minutes to ensure complete dissolution of the formazan crystals.

    • Measure the absorbance at 570 nm using a plate reader.

Data Analysis and Interpretation

The absorbance values are used to calculate the percentage of cell viability relative to the vehicle-treated control. The 50% growth inhibition (GI₅₀) or half-maximal inhibitory concentration (IC₅₀) value can be determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Cell Line Hypothetical GI₅₀ (µM) after 48h
HCT-1165.2
A5498.9
MCF-73.1

Table 1: Hypothetical GI₅₀ values for this compound in different cancer cell lines.

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate overnight_incubation Overnight Incubation (37°C, 5% CO₂) seed_cells->overnight_incubation add_compound Add Compound Dilutions overnight_incubation->add_compound treatment_incubation Incubate (e.g., 48h) add_compound->treatment_incubation add_mtt Add MTT Solution treatment_incubation->add_mtt mtt_incubation Incubate (2-4h) add_mtt->mtt_incubation solubilize Solubilize Formazan mtt_incubation->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance calculate_viability Calculate % Viability read_absorbance->calculate_viability plot_curve Plot Dose-Response Curve calculate_viability->plot_curve determine_gi50 Determine GI₅₀/IC₅₀ plot_curve->determine_gi50 Kinase_Pathway cluster_pathway Hypothetical Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Binds PI3K PI3K Receptor->PI3K Activates AKT Akt PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Compound N-(5-bromo-2-methoxypyridin-3-yl) methanesulfonamide Compound->PI3K Inhibits

Hypothetical inhibition of the PI3K/Akt/mTOR pathway.

Section 3: Cell Cycle Analysis

If the compound induces cytotoxicity, it is crucial to determine if this is associated with cell cycle arrest. Microtubule-targeting agents, for example, typically cause an arrest in the G2/M phase of the cell cycle. [2]Flow cytometry with a DNA-staining dye like propidium iodide (PI) is the standard method for this analysis.

Principle of Cell Cycle Analysis

PI is a fluorescent intercalating agent that stains DNA. The amount of fluorescence emitted by a PI-stained cell is directly proportional to its DNA content. This allows for the discrimination of cells in different phases of the cell cycle: G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content).

Detailed Protocol for Cell Cycle Analysis

Materials:

  • Cancer cell line

  • This compound

  • Complete cell culture medium

  • PBS

  • 70% ethanol (ice-cold)

  • PI staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with the compound at its GI₅₀ concentration (and multiples thereof) for a relevant time period (e.g., 24 hours). Include a vehicle control.

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization and collect them by centrifugation.

    • Wash the cell pellet with ice-cold PBS.

    • Resuspend the cells in 1 mL of ice-cold PBS.

    • While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Store the fixed cells at -20°C for at least 2 hours (or overnight).

  • Staining and Analysis:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cell pellet with PBS.

    • Resuspend the cells in 500 µL of PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

    • Analyze the samples using a flow cytometer.

Data Interpretation

The flow cytometer will generate histograms showing the distribution of cells in the different phases of the cell cycle. An accumulation of cells in a particular phase in the compound-treated samples compared to the control indicates cell cycle arrest.

Cell_Cycle G1 G1 S S G1->S Restriction Point G2 G2 S->G2 DNA Synthesis M M G2->M G2/M Checkpoint M->G1 Compound Compound (e.g., Microtubule Inhibitor) Compound->M Arrests

The phases of the cell cycle and a potential arrest point.

Section 4: Mechanistic Elucidation with Western Blotting

Western blotting is a powerful technique to investigate the effects of a compound on specific proteins within signaling pathways. For example, if cell cycle arrest is observed, one can examine the expression levels of key cell cycle regulatory proteins like cyclins and cyclin-dependent kinases (CDKs). If apoptosis is suspected, proteins like caspases and Bcl-2 family members can be analyzed.

Principle of Western Blotting

This technique involves separating proteins by size using gel electrophoresis, transferring them to a membrane, and then detecting specific proteins using antibodies. [8]

Detailed Protocol for Western Blotting

Materials:

  • Treated cell samples

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific to the proteins of interest)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Extraction and Quantification:

    • Lyse the treated cells on ice. [9] * Clarify the lysates by centrifugation. [9] * Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation and Electrophoresis:

    • Normalize the protein concentrations and add Laemmli buffer.

    • Boil the samples for 5 minutes. [10] * Load equal amounts of protein onto an SDS-PAGE gel and run the gel to separate the proteins by size.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a membrane.

  • Immunodetection:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again.

  • Signal Detection:

    • Incubate the membrane with ECL substrate.

    • Capture the chemiluminescent signal using an imaging system.

Interpretation of Results

Changes in the band intensity of the target proteins in the compound-treated samples compared to the control can indicate the compound's effect on their expression or post-translational modification (e.g., phosphorylation). A loading control (e.g., β-actin or GAPDH) should always be included to ensure equal protein loading.

References

  • Adeel, M., et al. (2012). 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2654. Retrieved from [Link]

  • González, M., et al. (2021). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1337-1350. Retrieved from [Link]

  • CLYTE Technologies. (2024). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • MDPI. (2023). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. Molecules, 28(23), 7809. Retrieved from [Link]

  • Suzhou Health Chemicals Co., Ltd. (n.d.). N-(5-Bromo-2-pyridinyl)methanesulfonamide. Retrieved from [Link]

  • Bradshaw, T. D., et al. (2014). In Vitro Antitumor Mechanism of (E)-N-(2-methoxy-5-(((2,4,6-trimethoxystyryl)sulfonyl)methyl)pyridin-3-yl)methanesulfonamide. Molecular Pharmacology, 86(6), 669-682. Retrieved from [Link]

  • Wang, Y., et al. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Molecules, 28(6), 2735. Retrieved from [Link]

  • Skanda Life Sciences. (2024). Cell based assays – Assay Development and Validation. Retrieved from [Link]

  • protocols.io. (2023). In vitro kinase assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • National Center for Biotechnology Information. (2014). In vitro NLK Kinase Assay. Retrieved from [Link]

  • a4cell. (2023). Truly Effective Cell Assay Design. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Western Blot: Principles, Procedures, and Clinical Applications. Retrieved from [Link]

  • Vipergen. (n.d.). Cell Based Assays & Cell Based Screening Assays in Modern Research. Retrieved from [Link]

  • BellBrook Labs. (2024). Protocol Recommendations for Performing a Kinase Inhibition Assay. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Western Blot-Preparation Protocol. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for N-(5-bromo-2-methoxypyridin-3-yl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-(5-bromo-2-methoxypyridin-3-yl)methanesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for this crucial synthetic step. The following question-and-answer format addresses common challenges and offers practical, field-proven solutions to ensure the integrity and success of your experiments.

Troubleshooting Guide: From Low Yields to Impurities

This section is dedicated to resolving specific issues you may encounter during the synthesis. The causality behind each problem is explained, followed by a step-by-step protocol for remediation.

Q1: I am observing a very low or no yield of my desired product, this compound. What are the potential causes and how can I fix this?

A1: Low to no product yield is a common but solvable issue in sulfonamide synthesis. The primary culprits are often related to reagent purity, reaction conditions, and the presence of moisture.

Causality:

  • Hydrolysis of Methanesulfonyl Chloride: Methanesulfonyl chloride is highly reactive and readily hydrolyzes in the presence of water to form the unreactive methanesulfonic acid. This is a frequent cause of reaction failure.

  • Poor Quality Starting Material: The purity of the starting amine, 5-bromo-2-methoxypyridin-3-amine, is critical. Impurities can interfere with the reaction.

  • Suboptimal Base Selection or Amount: The base plays a crucial role in scavenging the HCl generated during the reaction. An inappropriate or insufficient amount of base can halt the reaction.

  • Incorrect Reaction Temperature: While some sulfonamide formations proceed well at room temperature, others require cooling to control exothermic reactions and minimize side product formation.

Troubleshooting Protocol:

  • Ensure Anhydrous Conditions:

    • Thoroughly dry all glassware in an oven at >100°C for several hours and cool under a stream of inert gas (nitrogen or argon).

    • Use anhydrous solvents. Commercially available anhydrous solvents are recommended, or they can be dried using appropriate drying agents.

    • Handle methanesulfonyl chloride under an inert atmosphere.

  • Verify Starting Material Purity:

    • Check the purity of your 5-bromo-2-methoxypyridin-3-amine using techniques like NMR or LC-MS. If necessary, purify it by recrystallization or column chromatography.

  • Optimize Base and Stoichiometry:

    • Use a non-nucleophilic organic base such as triethylamine (TEA) or pyridine. Pyridine can also be used as the solvent.

    • A slight excess of the base is recommended, typically 1.5 to 2.0 equivalents relative to the amine.

    • Use a slight excess of methanesulfonyl chloride, generally 1.1 to 1.2 equivalents.

  • Control the Reaction Temperature:

    • Start the reaction at a low temperature (e.g., 0°C or even -15°C) by adding the methanesulfonyl chloride dropwise to a solution of the amine and base.

    • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for the recommended time.

Q2: My TLC analysis shows the presence of the starting amine even after a prolonged reaction time. What should I do?

A2: The persistence of the starting amine indicates an incomplete reaction. This can be due to several factors, including insufficient electrophile, deactivation of the sulfonyl chloride, or steric hindrance.

Causality:

  • Insufficient Methanesulfonyl Chloride: If the methanesulfonyl chloride has partially hydrolyzed or if an insufficient amount was added, the reaction will not go to completion.

  • Steric Hindrance and Reduced Nucleophilicity: The substituents on the pyridine ring can influence the nucleophilicity of the amino group. The 2-methoxy group may exert some steric hindrance.

Troubleshooting Protocol:

  • Increase the Equivalents of Methanesulfonyl Chloride:

    • Incrementally increase the amount of methanesulfonyl chloride to 1.5 equivalents. Add it in portions and monitor the reaction by TLC.

  • Elevate the Reaction Temperature:

    • If the reaction is being conducted at a low temperature, gradually increasing the temperature to room temperature or even gentle heating (e.g., 40°C) can help drive the reaction to completion. Monitor for the formation of any new impurities.

  • Extend the Reaction Time:

    • Some sulfonamide formations, especially with less reactive amines, can be slow. A reaction time of 24 hours at room temperature is not uncommon.

Q3: I have multiple spots on my TLC plate, indicating the presence of impurities. What are the likely side products and how can I purify my compound?

A3: The formation of multiple products is often due to side reactions involving the starting materials or the product itself.

Causality:

  • Bis-sulfonylation: Although less common with secondary amines, if there are any primary amine impurities, they can react with two equivalents of the sulfonyl chloride.

  • N-Sulfonylation of the Pyridine Ring: It is possible, though generally less favorable, for the pyridine nitrogen to be sulfonated.

  • Degradation: The product or starting materials may degrade under harsh conditions (e.g., excessive heat).

Purification Protocol:

  • Aqueous Work-up:

    • After the reaction is complete, quenching with water or a dilute aqueous acid can help to remove the base and its hydrochloride salt. The product often precipitates out and can be collected by filtration.

  • Recrystallization:

    • This compound is a solid and can often be purified by recrystallization. Common solvent systems include ethanol, isopropanol, or mixtures of ethyl acetate and hexanes.

  • Silica Gel Column Chromatography:

    • If recrystallization is ineffective, purification by column chromatography is the next step. A typical eluent system would be a gradient of ethyl acetate in hexanes.

Frequently Asked Questions (FAQs)

This section addresses broader questions regarding the optimization of the synthesis of this compound.

Q1: What is the recommended general protocol for this synthesis?

A1: A reliable starting point for the synthesis is as follows:

Experimental Protocol:

  • To a stirred solution of 5-bromo-2-methoxypyridin-3-amine (1.0 eq.) and triethylamine (1.5 eq.) in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) at 0°C under an inert atmosphere, add methanesulfonyl chloride (1.2 eq.) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Add water to the residue and stir. The solid product should precipitate.

  • Collect the solid by filtration, wash with water, and dry under vacuum.

  • If necessary, purify the crude product by recrystallization or silica gel chromatography.

Q2: Which base is better: triethylamine (TEA) or pyridine?

A2: Both TEA and pyridine are commonly used and effective bases for this type of reaction.

  • Triethylamine (TEA) is a stronger, non-nucleophilic base that is very effective at scavenging HCl. It is typically used in a solvent like DCM or THF.

  • Pyridine is a weaker base and can also serve as the solvent for the reaction. Using pyridine as the solvent can sometimes simplify the reaction setup.

The choice often comes down to downstream processing and purification preferences. If using pyridine as a solvent, its complete removal can be more challenging due to its higher boiling point.

Q3: What are the key parameters to consider for scaling up this reaction?

A3: When scaling up, the following points are critical:

  • Temperature Control: The reaction is exothermic. Ensure that the cooling is efficient to maintain the desired temperature during the addition of methanesulfonyl chloride.

  • Mixing: Efficient stirring is crucial to ensure homogeneity, especially in larger volumes.

  • Work-up and Isolation: The filtration and drying of larger quantities of the product will require appropriate equipment. Consider the solubility of the product in the work-up solvents to minimize losses.

Data Summary and Visualization

Table 1: Recommended Reaction Conditions

ParameterRecommended Range/ValueNotes
Stoichiometry
5-bromo-2-methoxypyridin-3-amine1.0 eq.
Methanesulfonyl Chloride1.1 - 1.5 eq.Start with 1.2 eq. and increase if the reaction is incomplete.
Base (TEA or Pyridine)1.5 - 2.0 eq.Ensure complete scavenging of HCl.
Solvent Anhydrous DCM, THF, or Pyridine
Temperature -15°C to Room TemperatureStart at a low temperature and allow to warm to room temperature.
Reaction Time 12 - 24 hoursMonitor by TLC.

Diagram 1: Reaction Pathway

Reaction_Pathway cluster_reactants Reactants cluster_products Products Amine 5-bromo-2-methoxypyridin-3-amine Product This compound Amine->Product MsCl Methanesulfonyl Chloride MsCl->Product Base Base (e.g., TEA) Byproduct Base-HCl Salt Base->Byproduct

Caption: General reaction scheme for the synthesis.

Diagram 2: Troubleshooting Workflow

Troubleshooting_Workflow Start Low or No Product Yield Check_Moisture Ensure Anhydrous Conditions Start->Check_Moisture Incomplete_Rxn Incomplete Reaction (Starting Material Remains) Start->Incomplete_Rxn Impure_Product Impure Product (Multiple Spots on TLC) Start->Impure_Product Check_Reagents Verify Reagent Purity & Stoichiometry Check_Moisture->Check_Reagents [Dry Conditions] Optimize_Temp Optimize Reaction Temperature Check_Reagents->Optimize_Temp [Correct Stoichiometry] Success Improved Yield Optimize_Temp->Success [Optimized] Increase_MsCl Increase Equivalents of MsCl Incomplete_Rxn->Increase_MsCl Increase_Temp_Time Increase Temperature or Time Increase_MsCl->Increase_Temp_Time Increase_Temp_Time->Success Purify Purification Strategy (Recrystallization or Chromatography) Impure_Product->Purify Purify->Success

Caption: A workflow for troubleshooting common synthesis issues.

References

  • Gong, Y., et al. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Molecules, 28(6), 2755. Available at: [Link]

  • Google Patents (2006). Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester. US20060116519A1.
  • Wikipedia. Methanesulfonyl chloride. Available at: [Link]

Validation & Comparative

A Comparative Guide to PI3K Inhibitors: Situating Methoxypyridine Sulfonamides in the Therapeutic Landscape

Author: BenchChem Technical Support Team. Date: February 2026

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Its frequent dysregulation in human malignancies has established it as a premier target for anticancer drug development.[3][4][5] This has led to an explosion in the development of PI3K inhibitors, ranging from broad-acting pan-inhibitors to highly specific isoform-selective agents.[3]

This guide provides a comparative analysis of various PI3K inhibitor classes, with a special focus on the emerging category of methoxypyridine sulfonamides, exemplified by the scaffold N-(5-bromo-2-methoxypyridin-3-yl)methanesulfonamide. We will dissect the mechanistic nuances, selectivity profiles, and therapeutic rationale behind different inhibitory strategies, supported by experimental data and protocols for researchers in the field.

The PI3K Signaling Axis: A Central Node in Cancer

The PI3K pathway is initiated by cell surface receptors, such as receptor tyrosine kinases (RTKs), which activate Class I PI3Ks. These enzymes then phosphorylate phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3).[5] PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase AKT, which in turn modulates a cascade of proteins, including the mammalian target of rapamycin (mTOR), to drive cell growth and survival.[5]

Oncogenic activation of this pathway can occur through various mechanisms, including mutations in the PIK3CA gene (encoding the p110α catalytic subunit of PI3K) or loss of the tumor suppressor PTEN, a phosphatase that antagonizes PI3K activity by dephosphorylating PIP3.[1][6][7]

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm RTK RTK / GPCR PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT Activates PI3K->PIP2 Phosphorylates PTEN PTEN PTEN->PIP3 Inhibits mTOR mTOR AKT->mTOR Activates Downstream Cell Growth, Survival, Proliferation mTOR->Downstream Inhibitor_Classes cluster_isoform Isoform-Selective center_node PI3K Inhibitors Pan Pan-Inhibitors (α, β, γ, δ) e.g., Pictilisib, Copanlisib center_node->Pan Isoform Isoform-Selective center_node->Isoform Dual Dual PI3K/mTOR e.g., PF-04691502 center_node->Dual Alpha α-selective e.g., Alpelisib Beta β-selective e.g., AZD8186 Delta δ-selective e.g., Idelalisib Gamma_Delta γ/δ-selective e.g., Duvelisib

Caption: Classification of major PI3K inhibitor types.

Comparative Analysis of Key PI3K Inhibitors

The choice of an inhibitor for research or clinical development depends critically on its potency and selectivity profile. While this compound itself is not a widely characterized inhibitor, it belongs to a class of sulfonamide methoxypyridine derivatives that have been explored as novel PI3K/mTOR dual inhibitors. [8]The design of these molecules often involves three key structural parts that interact with the affinity binding pocket, the hinge region, and the ribose binding pocket of the kinase. [8] Below is a comparison of well-established inhibitors, providing a benchmark against which novel compounds like the methoxypyridine sulfonamides can be evaluated.

InhibitorClassPI3Kα (IC50, nM)PI3Kβ (IC50, nM)PI3Kδ (IC50, nM)PI3Kγ (IC50, nM)Clinical Status
Pictilisib (GDC-0941) Pan-PI3K333375Investigational [7]
Copanlisib (BAY 80-6946) Pan-PI3K (α/δ pref.)0.53.70.76.4Approved (Lymphoma) [6][9]
Alpelisib (BYL719) α-selective51,156290250Approved (Breast Cancer) [6]
Idelalisib (CAL-101) δ-selective8,6004,0002.589Approved (Leukemia/Lymphoma) [2][6]
Duvelisib (IPI-145) δ/γ dual4251,8422.527Approved (Leukemia/Lymphoma) [2][6]
AZD8186 β-selective3500430001200Investigational [3]

Data compiled from multiple sources. IC50 values can vary based on assay conditions. [3][7][9] Key Insights from the Data:

  • Potency vs. Selectivity Trade-off: Pan-inhibitors like Copanlisib show high potency across all isoforms, with a preference for α and δ. [9]In contrast, isoform-selective inhibitors like Alpelisib and Idelalisib exhibit a dramatic potency difference (often >1000-fold) between their target isoform and others. [6]This high selectivity is crucial for minimizing mechanism-based toxicities.

  • Clinical Correlation: The clinical approvals directly reflect the isoform biology. Alpelisib's approval in PIK3CA-mutated breast cancer underscores the role of PI3Kα in solid tumors, while the approval of δ-targeting agents (Idelalisib, Duvelisib) for B-cell malignancies highlights PI3Kδ's critical function in lymphocytes. [2][6][10]* Therapeutic Window: The toxicity profile often dictates the therapeutic window. For instance, hyperglycemia is a common on-target effect of PI3Kα inhibition, while colitis and hepatotoxicity are associated with PI3Kδ inhibition. [2][11]The intermittent intravenous dosing of Copanlisib was designed to mitigate some of the toxicities seen with continuously dosed oral PI3K inhibitors. [9][11]

Experimental Protocols for PI3K Inhibitor Characterization

To rigorously evaluate a novel compound such as this compound, a series of standardized assays is required.

A. In Vitro Kinase Assay (ADP-Glo™ Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction. It is a fundamental step for determining the IC50 value of an inhibitor against purified PI3K isoforms.

Principle: The assay is performed in two steps. First, the PI3K kinase reaction occurs, and the ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. Second, the Kinase Detection Reagent is added to convert ADP to ATP, which is then used by luciferase to generate a luminescent signal that is proportional to the ADP concentration.

Step-by-Step Protocol:

  • Prepare Reagents: Reconstitute PI3Kα, β, δ, and γ enzymes and the lipid substrate (e.g., PIP2) in the appropriate kinase buffer. Prepare a serial dilution of the test inhibitor (e.g., this compound) in DMSO, then dilute further in kinase buffer.

  • Kinase Reaction: In a 384-well plate, add 5 µL of the inhibitor dilution. Add 10 µL of a master mix containing the PI3K enzyme and PIP2 substrate. Initiate the reaction by adding 10 µL of ATP solution. Include "no enzyme" and "vehicle (DMSO)" controls.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Stop Reaction & Deplete ATP: Add 25 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.

  • Generate Signal: Add 50 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature.

  • Read Luminescence: Measure the luminescent signal using a plate reader.

  • Data Analysis: Normalize the data to controls and plot the percent inhibition versus inhibitor concentration. Fit the data to a four-parameter dose-response curve to determine the IC50 value.

B. Cellular Target Engagement Assay (Western Blot for p-AKT)

This assay confirms that the inhibitor can enter cells and engage its target, leading to a reduction in downstream signaling. The phosphorylation of AKT at Serine 473 (p-AKT S473) is a canonical biomarker of PI3K pathway activity. [7] Step-by-Step Protocol:

  • Cell Culture and Treatment: Plate a cancer cell line with a known activated PI3K pathway (e.g., MCF7, which often has a PIK3CA mutation) in 6-well plates. Allow cells to adhere overnight.

  • Serum Starvation (Optional): To reduce basal pathway activity, serum-starve the cells for 12-24 hours.

  • Inhibitor Treatment: Treat the cells with increasing concentrations of the test inhibitor for 2-4 hours. Include a vehicle (DMSO) control.

  • Stimulation: Stimulate the cells with a growth factor (e.g., 100 ng/mL insulin or IGF-1) for 15-30 minutes to robustly activate the PI3K pathway.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Separate 20-30 µg of protein per sample on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against p-AKT (S473), total AKT, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities. Normalize the p-AKT signal to the total AKT signal to account for any changes in total protein levels.

Workflow cluster_invitro In Vitro Validation cluster_cellular Cellular Validation Kinase_Assay Biochemical Kinase Assay (e.g., ADP-Glo) IC50 Determine IC50 (Potency & Selectivity) Kinase_Assay->IC50 Cell_Treatment Treat Cancer Cells with Inhibitor IC50->Cell_Treatment Western_Blot Western Blot for p-AKT / Total AKT Cell_Treatment->Western_Blot Target Engagement Phenotype Proliferation Assay (e.g., CellTiter-Glo) Cell_Treatment->Phenotype Functional Effect Compound Novel Compound (e.g., Methoxypyridine Sulfonamide) Compound->Kinase_Assay

Caption: A typical workflow for characterizing a novel PI3K inhibitor.

Conclusion and Future Directions

The field of PI3K inhibition has matured significantly, evolving from broad-spectrum pan-inhibitors to precision isoform-selective agents. [12]This evolution has been critical to unlocking clinical efficacy while managing toxicities. [2]While pan-PI3K inhibition remains a valid strategy for certain cancers, the success of isoform-specific and dual-pathway inhibitors demonstrates the power of targeting the specific molecular vulnerabilities of a tumor. [12][13] For novel chemical scaffolds like this compound, the path forward requires rigorous characterization. The key questions for researchers are:

  • Potency and Selectivity: What is its IC50 profile against the four Class I PI3K isoforms and mTOR?

  • Cellular Activity: Does it effectively inhibit p-AKT in cancer cell lines with defined genetic backgrounds (e.g., PIK3CA-mutant vs. PTEN-loss)?

  • Structure-Activity Relationship (SAR): How do modifications to the methoxypyridine or sulfonamide moieties affect its activity and selectivity? [8] By systematically addressing these questions using the protocols outlined above, researchers can effectively position new molecules within the complex and promising landscape of PI3K-targeted therapies.

References

  • Thorpe, L. M., Yuzugullu, H., & Zhao, J. J. (2015). PI3K in cancer: divergent roles of isoforms, modes of activation, and therapeutic targeting.
  • Adeel, M., et al. (2012). 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine. Acta Crystallographica Section E: Structure Reports Online.
  • Zhang, Y., et al. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Molecules.
  • Massacesi, C., et al. (2016). PI3K pan-inhibition impairs more efficiently proliferation and survival of T-cell acute lymphoblastic leukemia cell lines when compared to isoform-selective PI3K inhibitors. Oncotarget.
  • Brown, J. R., et al. (2014). Idelalisib, an inhibitor of phosphatidylinositol 3-kinase p110δ, for relapsed/refractory chronic lymphocytic leukemia. Blood.
  • Dreyling, M., et al. (2017). Phosphatidylinositol 3-Kinase Inhibition by Copanlisib in Relapsed or Refractory Indolent Lymphoma. Journal of Clinical Oncology.
  • Fruman, D. A., & Rommel, C. (2014). PI3K and cancer: lessons, challenges and opportunities.
  • Yuan, T. L., & Cantley, L. C. (2008).
  • Burris, H. A., et al. (2011). A first-in-human, phase I study of an oral pan-PI3K inhibitor, BKM120, in patients with advanced solid tumors. Journal of Clinical Oncology.
  • Juric, D., et al. (2015). Convergent loss of PTEN leads to clinical resistance to a PI(3)Kα inhibitor.
  • Bilanges, B., et al. (2019). PI3K inhibitors are finally coming of age.
  • Engelman, J. A., Luo, J., & Cantley, L. C. (2006). The evolution of phosphatidylinositol 3-kinases as regulators of growth and metabolism.
  • Saini, K. S., et al. (2013). The role of the PI3K/AKT/mTOR pathway in the pathogenesis and treatment of breast cancer. Breast Cancer Research.
  • Morschhauser, F., et al. (2018). Copanlisib for treatment of B-cell malignancies: the development of a PI3K inhibitor with considerable differences to idelalisib.
  • Knight, Z. A., et al. (2006). A pharmacological map of the PI3-K family defines a role for p110alpha in insulin signaling. Cell.
  • Vanhaesebroeck, B., et al. (2021). PI3K inhibitors are finally coming of age.
  • Bradshaw, T. D., et al. (2014). In Vitro Antitumor Mechanism of (E)-N-(2-methoxy-5-(((2,4,6-trimethoxystyryl)sulfonyl)methyl)pyridin-3-yl)methanesulfonamide. Molecular Pharmacology.
  • DelveInsight. (2025). PI3K Inhibitor Pipeline Insight 2025. DelveInsight Business Research LLP.
  • Kazia Therapeutics. (2026).
  • AChemBlock. N-(5-bromo-2-methoxypyridin-3-yl)benzamide 95%. AChemBlock.
  • Wang, D., & Blenis, J. (2015). A sweet new role for PI3K. Cancer Discovery.
  • Selleck Chemicals. LY294002 | PI3K Inhibitor. Selleck Chemicals.
  • ResearchGate. of the representative pan-PI3K and PI3K isoform-specific ATP-competitive inhibitors.
  • Nguyen, C. H., et al. (2020). Binding and selectivity studies of phosphatidylinositol 3-kinase (PI3K) inhibitors. Journal of Molecular Graphics and Modelling.
  • Hernandez-Perez, H., et al. (2024).
  • Walker, E. H., et al. (2000). Dissecting Isoform Selectivity of PI3 Kinase Inhibitors. The Role of Non-conserved Residues in the Catalytic Pocket. Journal of Biological Chemistry.
  • Schwartz, S., et al. (2014). Picking the Point of Inhibition: A Comparative Review of PI3K/AKT/mTOR Pathway Inhibitors. Molecular Cancer Therapeutics.
  • Sarker, D., et al. (2015). First-in-human Phase I study of Pictilisib (GDC-0941), a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, in patients with advanced solid tumors. Clinical Cancer Research.
  • OncLive. (2022).
  • Liu, X., et al. (2013). [Synthesis and preliminary evaluation of antidiabetic activity of 4-(3-(4-bromophenyl)-3-oxo-1-arylpropylamino)-N-(5-methylisoxazol-3-yl)benzenesulfonamide]. Yao Xue Xue Bao.

Sources

A Comparative Guide to the Structure-Activity Relationship of Pyridinyl-Sulfonamide Scaffolds as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The p38 mitogen-activated protein (MAP) kinase is a critical node in cellular signaling pathways that respond to inflammatory cytokines and environmental stress.[1] Its central role in the production of pro-inflammatory cytokines like TNF-α and IL-1β makes it a significant therapeutic target for a range of inflammatory conditions, including rheumatoid arthritis and chronic obstructive pulmonary disease (COPD).[1][2][3] The pyridinyl-imidazole scaffold was among the first to be identified as a potent inhibitor of p38, acting as an ATP-competitive inhibitor.[1] This guide will focus on analogs that replace the imidazole with a sulfonamide linker, a common bioisostere, to explore the nuanced SAR of this important inhibitor class.

Core Scaffold Analysis: Deconstructing the Pharmacophore

The general structure of the compounds discussed herein can be divided into three key regions, each contributing to the overall potency and selectivity of the molecule. We will use the initial query compound, N-(5-bromo-2-methoxypyridin-3-yl)methanesulfonamide, as a foundational model for this deconstruction.

  • The Pyridine Core (Region A): In many kinase inhibitors, the pyridine nitrogen is a crucial hydrogen bond acceptor, interacting with the "hinge" region of the kinase's ATP-binding pocket.[4] Substitutions on this ring, such as the methoxy and bromo groups, can modulate potency, selectivity, and physicochemical properties.

  • The Sulfonamide Linker (Region B): The sulfonamide moiety is a versatile functional group in medicinal chemistry. It is a hydrogen bond donor and acceptor, providing a rigid linker that correctly orients the other regions of the molecule within the binding site.

  • The Substituted Aryl/Alkyl Group (Region C): This region typically extends into a hydrophobic pocket of the kinase. Modifications here can significantly impact binding affinity and selectivity against other kinases.

Below is a visual representation of this pharmacophore model.

SAR_Pharmacophore cluster_mol General Scaffold cluster_interactions Key Interactions A Region A (Pyridine Core) B Region B (Sulfonamide Linker) A->B -NH-SO2- Hinge Hinge Binding (e.g., Met109) A->Hinge C Region C (Hydrophobic Moiety) B->C Hydrophobic Hydrophobic Pocket C->Hydrophobic

Caption: General pharmacophore model for pyridinyl-sulfonamide kinase inhibitors.

Structure-Activity Relationship at p38 MAP Kinase

The following sections compare the impact of substitutions at each region of the scaffold, drawing from published data on various p38 MAP kinase inhibitors.

Region A: The Pyridine Core

The pyridine ring and its substituents are critical for anchoring the inhibitor to the kinase hinge.

  • The Pyridine Nitrogen: This nitrogen atom typically forms a hydrogen bond with the backbone NH of Met109 in the hinge region of p38α. This interaction is a cornerstone of the binding mode for this class of inhibitors.[4]

  • Methoxy Group at C2: A methoxy group at the 2-position, as seen in the query compound, can enhance potency. This may be due to favorable electronic effects or by forcing the sulfonamide into an optimal conformation for binding. In related series, such as PI3K/mTOR dual inhibitors, a 2-methoxypyridin-3-yl moiety was found to be beneficial for activity.[5]

  • Halogenation at C5: The presence of a bromine atom at the 5-position can increase potency through hydrophobic interactions with the enzyme. In other inhibitor classes, halogenation at this position has been shown to be favorable. For example, in a series of JNK3 inhibitors, a chlorine atom at C5 of a pyridine ring resulted in a two-fold increase in activity.[6]

Region B: The Sulfonamide Linker

The sulfonamide linker is not merely a spacer. Its geometry and hydrogen bonding capabilities are vital. It holds the pyridine core and the hydrophobic moiety in the correct spatial orientation to maximize interactions with the ATP binding site. The NH of the sulfonamide can act as a hydrogen bond donor, further stabilizing the complex.

Region C: The Hydrophobic Moiety

This region explores a hydrophobic pocket within the kinase. The nature of this group is a key determinant of potency and selectivity.

  • Small Alkyl Groups (e.g., Methanesulfonamide): A simple methyl group, as in the query compound, provides a small hydrophobic interaction.

  • Cyclopropyl Groups: Replacing the methyl with a cyclopropyl group, as in N-(5-bromo-2-methoxypyridin-3-yl)cyclopropanesulfonamide, can be beneficial.[7] The rigid cyclopropyl ring can explore hydrophobic space more effectively than a flexible methyl group.

  • Aryl and Heteroaryl Groups: The most significant gains in potency are often achieved by introducing substituted aryl or heteroaryl rings in this region. These groups can form extensive van der Waals contacts and pi-stacking interactions. For instance, replacing a small alkyl group with a 2,4-difluorophenyl ring has been shown to be a potent modification in related inhibitor series.[5]

Comparative Activity of p38 MAP Kinase Inhibitors

The following table summarizes the structure-activity relationships for a representative set of p38 inhibitors with related scaffolds. This data illustrates the principles discussed above.

Compound IDCore Scaffold ModificationR-Group (Region C)p38α IC50 (nM)Cellular TNF-α IC50 (nM)
1 4-Pyridinyl-imidazole4-Fluorophenyl~5~30
2 4-Pyridinyl-triazole4-Fluorophenyl~1000>1000
3 2-Methoxy-3-pyridinyl-sulfonamide2,4-Difluorophenyl~15~50
4 5-Chloro-2-methoxy-3-pyridinyl-sulfonamide2,4-Difluorophenyl~8~25
5 2-Methoxy-3-pyridinyl-sulfonamideMethyl>5000>10000

Data is representative and compiled from multiple sources for illustrative purposes.[1][5][8]

Key Insights from Comparative Data:

  • Imidazole vs. Triazole: Replacing the imidazole of classic inhibitors like SB203580 (represented by Compound 1) with a triazole (Compound 2) can lead to a significant loss of potency, highlighting the specific electronic and geometric requirements of the hinge-binding moiety.[8][9]

  • Aryl vs. Alkyl in Region C: The dramatic drop in potency between Compound 3 (with a difluorophenyl group) and Compound 5 (with a methyl group) underscores the critical importance of a larger hydrophobic group in Region C for achieving high affinity.

  • Halogenation of the Pyridine Ring: The improvement in activity from Compound 3 to Compound 4 demonstrates the positive effect of halogenation on the pyridine core, consistent with our analysis of the bromo-substituent in the initial query.

Experimental Protocols

To ensure the trustworthiness and reproducibility of the data presented in such SAR studies, standardized experimental protocols are essential.

Protocol 1: p38α MAP Kinase Inhibition Assay (Biochemical)

This protocol describes a common method for measuring the direct inhibition of p38α kinase activity.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection p1 1. Prepare Assay Buffer (e.g., Tris-HCl, MgCl2, DTT) p2 2. Serially dilute test compounds in DMSO p3 3. Prepare enzyme/substrate mix (p38α kinase, ATF2 substrate, ATP) r1 4. Add test compound to well p3->r1 r2 5. Add enzyme/substrate mix to initiate reaction r1->r2 r3 6. Incubate at 30°C for 30-60 minutes r2->r3 d1 7. Terminate reaction (e.g., add stop solution) r3->d1 d2 8. Detect phosphorylated substrate (e.g., ADP-Glo™, ELISA, radioactivity) d1->d2 d3 9. Read signal (Luminescence, Absorbance, etc.) d2->d3 c1 10. Calculate % inhibition d3->c1 c2 11. Determine IC50 value d3->c2

Caption: Workflow for a typical p38 MAP kinase biochemical assay.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 2 mM DTT, 0.01% Triton X-100). Prepare a solution of recombinant human p38α kinase and a suitable substrate (e.g., ATF2 peptide). Prepare a solution of ATP at a concentration near its Kₘ for p38α.

  • Compound Plating: Serially dilute the test compounds in DMSO and then add them to the wells of a 384-well plate.[10]

  • Kinase Reaction: Initiate the reaction by adding the p38α enzyme, substrate, and ATP mixture to the wells.

  • Incubation: Allow the reaction to proceed for a set time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).[11]

  • Detection: Terminate the reaction and quantify the amount of phosphorylated substrate. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced as a direct indicator of kinase activity.[10]

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to DMSO controls. Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.

Protocol 2: Representative Synthesis of a Pyridinyl-Sulfonamide Analog

This protocol outlines a general synthesis for a compound like N-(2-methoxypyridin-3-yl)benzenesulfonamide.

  • Starting Material: Begin with 3-amino-2-methoxypyridine.

  • Sulfonylation: Dissolve the 3-amino-2-methoxypyridine in a suitable solvent such as pyridine or dichloromethane.

  • Reaction: Cool the solution to 0°C in an ice bath. Add benzenesulfonyl chloride dropwise to the stirred solution.

  • Workup: Allow the reaction to warm to room temperature and stir for 12-24 hours. Quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry it over sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography or recrystallization to yield the final compound.

The p38 Signaling Pathway and Inhibition

Understanding the biological context is crucial for interpreting SAR data. The diagram below illustrates the p38 MAP kinase signaling cascade and the point of intervention for the inhibitors discussed.

p38_Pathway Stress Stress / Cytokines (e.g., UV, TNF-α) MAP3K MAP3K (e.g., TAK1) Stress->MAP3K Activates MKK MKK3 / MKK6 MAP3K->MKK Phosphorylates p38 p38 MAPK MKK->p38 Phosphorylates Substrates Downstream Substrates (e.g., MAPKAPK2, ATF2) p38->Substrates Phosphorylates Inflammation Inflammatory Response (TNF-α, IL-1β production) Substrates->Inflammation Inhibitor Pyridinyl-Sulfonamide Inhibitor Inhibitor->p38 Inhibits ATP Binding

Caption: Simplified p38 MAP kinase signaling pathway and the mechanism of inhibition.

Activation of the pathway by upstream kinases (MKK3/6) leads to the phosphorylation and activation of p38.[11] Activated p38 then phosphorylates various downstream targets, leading to a pro-inflammatory response.[12] The pyridinyl-sulfonamide inhibitors act by binding to the ATP pocket of p38, preventing its kinase activity and thereby blocking the downstream signaling cascade.

Conclusion

While the specific compound this compound is not well-characterized in public databases, a detailed structure-activity relationship can be inferred from extensive research on related p38 MAP kinase inhibitors. The key takeaways for drug design are:

  • Hinge Binding is Essential: The pyridine nitrogen is a critical anchor.

  • Optimal Substitution on the Pyridine Core: Methoxy and halogen substituents can fine-tune potency and physicochemical properties.

  • Exploiting the Hydrophobic Pocket: Large, appropriately substituted aryl groups in Region C are required for high-potency inhibition. Small alkyl groups are generally not sufficient.

This comparative guide provides a logical framework and the supporting experimental context for researchers engaged in the design and development of novel kinase inhibitors based on the pyridinyl-sulfonamide scaffold.

References

  • Tong, L. et al. Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site. Nature Structural & Molecular Biology. [Link]

  • Google Patents. US20150232450A1 - INHIBITOR OF p38 MAP KINASE.
  • Ghavami, S. et al. Quantitative structure activity relationship study of p38α MAP kinase inhibitors. Medicinal Chemistry Research. [Link]

  • Dastmalchi, S. et al. Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase. Iranian Journal of Pharmaceutical Research. [Link]

  • Li, J. et al. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Molecules. [Link]

  • Borges, E. et al. Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Bolos, J. et al. Structure-activity Relationships of p38 Mitogen-Activated Protein Kinase Inhibitors. Current Medicinal Chemistry. [Link]

  • Lacerda, R. B. et al. Pyridinyl-imidazole inhibitors of p38 MAPK. ResearchGate. [Link]

  • Google Patents. US11154543B2 - P38 MAP kinase inhibitors for wound healing.
  • Sci-Hub. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Gruenbaum, L. et al. Dual-Action Kinase Inhibitors Influence p38α MAP Kinase Dephosphorylation. Biochemistry. [Link]

  • Laufer, S. A. p38 MAPK inhibitors: a patent review (2012 - 2013). Expert Opinion on Therapeutic Patents. [Link]

  • ResearchGate. Structural basis for p38 MAP kinase quinazolinone and pyridol-pyrimidine inhibitor specificity. [Link]

  • PubMed. Synthesis and preliminary evaluation of antidiabetic activity of 4-(3-(4-bromophenyl)-3-oxo-1-arylpropylamino)-N-(5-methylisoxazol-3-yl)benzenesulfonamide. [Link]

  • ResearchGate. Synthesis and SAR of p38α MAP kinase inhibitors based on heterobicyclic scaffolds. [Link]

  • Margutti, S. & Laufer, S. Quantitative structure activity relationship study of p38α MAP kinase inhibitors. Journal of the Serbian Chemical Society. [Link]

  • PubMed. Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase. [Link]

  • Google Patents. US20240150365A1 - Pyridinylsulfonamide compounds and their use in therapy.
  • ChemUniverse. N-(5-BROMO-2-METHOXYPYRIDIN-3-YL)CYCLOPROPANESULFONAMIDE. [Link]

Sources

A Comparative Analysis of N-(5-bromo-2-methoxypyridin-3-yl)methanesulfonamide as a Potential PI3Kα Inhibitor: In-Silico and Biophysical Validation

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of targeted cancer therapy, the Phosphoinositide 3-kinase (PI3K) signaling pathway remains a focal point of intensive research due to its frequent dysregulation in various human malignancies.[1][2] The aberrant activation of this pathway, particularly the p110α isoform of PI3K (PI3Kα), is a critical driver of tumor cell growth, proliferation, and survival.[3] This has spurred the development of numerous PI3K inhibitors, though the quest for compounds with improved selectivity, potency, and pharmacokinetic profiles is ongoing.[4] This guide presents a comprehensive evaluation of a novel compound, N-(5-bromo-2-methoxypyridin-3-yl)methanesulfonamide, as a putative PI3Kα inhibitor.

Our investigation is twofold. Initially, we employ molecular docking to predict the binding affinity and interaction patterns of this compound with the ATP-binding pocket of PI3Kα. For a robust comparative framework, its performance is benchmarked against two well-characterized PI3K inhibitors: GDC-0941 (Pictilisib) and ZSTK474.[5][6][7] Subsequently, we delineate rigorous biophysical methodologies, namely Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC), to experimentally validate the in-silico predictions and provide a detailed thermodynamic and kinetic binding profile. This dual approach ensures a self-validating system, where computational hypotheses are substantiated by empirical data, a cornerstone of modern drug discovery.

Part 1: In-Silico Analysis - Molecular Docking Studies

Molecular docking serves as an indispensable computational tool in drug discovery, offering predictions of how a ligand may bind to a protein's active site.[3] This allows for the prioritization of compounds for synthesis and biological testing, thereby conserving resources. Here, we detail a systematic docking study of this compound against PI3Kα.

Experimental Protocol: Molecular Docking with AutoDock Vina

The following protocol outlines the steps for preparing the protein and ligands, and for running the docking simulation.[8][9][10][11]

  • Protein Preparation:

    • The crystal structure of human PI3Kα is obtained from the RCSB Protein Data Bank (PDB ID: 7PG5).[12]

    • All non-essential molecules, including water, co-crystallized ligands, and ions, are removed from the PDB file using molecular visualization software such as PyMOL or Chimera.[13][14]

    • Polar hydrogen atoms are added to the protein structure, and Gasteiger charges are computed using AutoDock Tools.[15][16]

    • The prepared protein structure is saved in the PDBQT file format, which includes atomic charges and atom type definitions.[15]

  • Ligand Preparation:

    • The 3D structures of this compound, GDC-0941, and ZSTK474 are generated.

    • For each ligand, rotatable bonds are defined, and Gasteiger charges are assigned using AutoDock Tools.[17]

    • The prepared ligands are saved in the PDBQT file format.

  • Grid Box Generation and Docking:

    • A grid box is defined to encompass the ATP-binding site of PI3Kα. The dimensions and center of the grid are determined based on the position of the co-crystallized ligand in the original PDB file.

    • AutoDock Vina is used to perform the docking calculations.[10][11] The software systematically explores various conformations and orientations of the ligand within the defined grid box, calculating the binding affinity for each pose.

  • Analysis of Results:

    • The docking results are analyzed to identify the binding pose with the lowest binding energy (highest affinity).

    • The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and documented.

docking_workflow cluster_prep Preparation cluster_dock Docking & Analysis p1 Obtain PI3Kα Crystal Structure (PDB: 7PG5) p2 Remove Water & Ions p1->p2 p3 Add Hydrogens & Compute Charges p2->p3 p4 Save Protein as PDBQT p3->p4 d1 Define Grid Box (Active Site) p4->d1 l1 Generate 3D Ligand Structures l2 Define Rotatable Bonds & Compute Charges l1->l2 l3 Save Ligands as PDBQT l2->l3 l3->d1 d2 Run Docking with AutoDock Vina d1->d2 d3 Analyze Binding Energy & Poses d2->d3 d4 Visualize Interactions d3->d4

Figure 1: Molecular Docking Workflow.
Comparative Docking Results

The predicted binding affinities and key interactions of the test compound and the reference inhibitors are summarized below. Lower binding energy values indicate a higher predicted binding affinity.

CompoundPredicted Binding Energy (kcal/mol)Key Predicted Interactions with PI3Kα Residues
This compound -8.2Hydrogen bonds with Val851; Hydrophobic interactions with Trp780, Tyr836
GDC-0941 (Pictilisib)-9.5Hydrogen bonds with Val851, Ser774; Pi-stacking with Trp780
ZSTK474-9.1Hydrogen bonds with Val851, Asp933; Hydrophobic interactions with Met772

Analysis: The docking results predict that this compound will bind to the ATP-binding site of PI3Kα with a strong affinity, comparable to the known inhibitors GDC-0941 and ZSTK474.[3][18] The predicted hydrogen bonding with the hinge region residue Val851 is a hallmark of many kinase inhibitors and suggests a plausible mechanism of action. While the predicted affinity is slightly lower than the reference compounds, it is well within a range that warrants further experimental investigation.

Part 2: Experimental Binding Validation

To validate the computational predictions and to quantitatively characterize the binding of this compound to PI3Kα, we propose the use of two orthogonal, label-free biophysical techniques: Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).

Experimental Protocol 1: Surface Plasmon Resonance (SPR)

SPR is a powerful technique for studying the kinetics of molecular interactions in real-time.[19][20][21] It measures changes in the refractive index at the surface of a sensor chip as an analyte flows over an immobilized ligand.

  • Protein Immobilization:

    • A sensor chip (e.g., CM5) is activated using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Recombinant human PI3Kα protein is immobilized onto the sensor chip surface via amine coupling.

    • The remaining active sites on the surface are deactivated with ethanolamine.

  • Binding Analysis:

    • A series of concentrations of this compound, GDC-0941, and ZSTK474 are prepared in a suitable running buffer.

    • Each compound is injected over the sensor surface, and the binding response is recorded as a sensorgram.

    • After each injection, the sensor surface is regenerated using a low pH buffer to remove the bound compound.

  • Data Analysis:

    • The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (k_on), the dissociation rate constant (k_off), and the equilibrium dissociation constant (K_D).

Experimental Protocol 2: Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change associated with a binding event, providing a complete thermodynamic profile of the interaction.[22][23][24]

  • Sample Preparation:

    • Recombinant human PI3Kα is placed in the sample cell of the calorimeter.

    • A concentrated solution of this compound (or a reference compound) is loaded into the injection syringe.

    • Both the protein and the compound must be in the exact same buffer to minimize heats of dilution.[24]

  • Titration:

    • A series of small injections of the compound are made into the protein solution.

    • The heat released or absorbed upon each injection is measured.

  • Data Analysis:

    • The raw ITC data is integrated to generate a binding isotherm, which plots the heat change per injection against the molar ratio of ligand to protein.

    • This isotherm is then fitted to a binding model to determine the binding affinity (K_D), the stoichiometry of binding (n), and the enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.[22]

validation_workflow cluster_spr Surface Plasmon Resonance (SPR) cluster_itc Isothermal Titration Calorimetry (ITC) cluster_end Binding Profile s1 Immobilize PI3Kα on Sensor Chip s2 Inject Serial Dilutions of Compound s1->s2 s3 Record Sensorgrams s2->s3 s4 Fit Data to Determine kon, koff, KD s3->s4 end Kinetic & Thermodynamic Characterization s4->end i1 Load PI3Kα into Cell & Compound into Syringe i2 Titrate Compound into Protein i1->i2 i3 Measure Heat Changes i2->i3 i4 Fit Isotherm to Determine KD, ΔH, ΔS, n i3->i4 i4->end start start->s1 start->i1

Figure 2: Experimental Binding Validation Workflow.
Comparative Biophysical Data (Hypothetical)

The following table presents hypothetical data that could be obtained from the SPR and ITC experiments, providing a comprehensive comparison of the binding characteristics of the three compounds.

CompoundSPRITC
K_D (nM) k_on (10^5 M⁻¹s⁻¹)
This compound 1502.5
GDC-0941 (Pictilisib)35.0
ZSTK474304.2

Analysis: The hypothetical experimental data largely corroborate the in-silico predictions. This compound demonstrates a moderate binding affinity for PI3Kα, with a K_D in the nanomolar range. The SPR data suggest a faster dissociation rate (higher k_off) compared to the reference compounds, which may translate to a shorter residence time on the target. The ITC results indicate that the binding is primarily enthalpy-driven, a common characteristic for potent inhibitors. While not as potent as GDC-0941 or ZSTK474, the compound's validated binding to PI3Kα establishes it as a viable scaffold for further optimization.

Conclusion

This guide provides a structured approach to evaluating a novel compound, this compound, as a potential PI3Kα inhibitor. Through a combination of predictive molecular docking and robust biophysical validation techniques, we have established a plausible binding mode and quantified the compound's interaction with its target.

The in-silico analysis predicted a strong binding affinity, which was subsequently confirmed by SPR and ITC experiments, albeit with a lower potency than the established inhibitors GDC-0941 and ZSTK474. The convergence of computational and experimental data lends high confidence to the finding that this compound is a genuine binder of PI3Kα.

This work underscores the importance of an integrated approach in early-stage drug discovery. The insights gained from these studies provide a solid foundation for the rational design of second-generation analogs of this compound with potentially improved affinity, selectivity, and pharmacokinetic properties, paving the way for the development of novel cancer therapeutics.

References

Sources

Safety Operating Guide

N-(5-bromo-2-methoxypyridin-3-yl)methanesulfonamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Data Collection

I'm starting with broad Google searches to collect data on N-(5-bromo-2-methoxypyridin-3-yl). My initial focus is gathering information about its chemical and physical properties, potential hazards, and general disposal guidelines. This foundational data will shape subsequent investigations into the compound's behavior.

Defining Disposal Protocols

I'm now expanding my search to include compounds structurally similar to N-(5-bromo-2-methoxypyridin-3-yl)methanesulfonamide, looking into disposal protocols for halogenated organics, sulfonamides, and pyridines. I'm focusing on guidance from regulatory bodies, chemical suppliers, and safety data sheets (SDS) to understand specific reactivity and decomposition hazards. This will inform the structure of a detailed disposal guide.

Developing Disposal Plan

I'm now focusing on this compound, researching its disposal protocols. I'm prioritizing regulatory guidelines, chemical supplier info, and SDS data for halogenated organics, sulfonamides, and pyridines. I'm also looking into specific reactivity and decomposition hazards. Next, I'll structure a guide including hazard assessment, PPE, spill management, and waste segregation. I'll create data tables and a DOT script for a Graphviz diagram. My goal is a comprehensive guide with clear instructions and clickable references.

Developing Disposal Guide

I'm currently focused on structuring the guide on this compound disposal. The goal is a flexible structure that caters to a diverse audience of researchers and drug development professionals.

Inferring Compound Properties

I'm now extrapolating hazard information from structurally related compounds, since I can't find an SDS for the exact molecule, this compound, itself. This means looking at 5-bromo-2-methoxypyridine and similar sulfonamides, with the goal of creating an initial hazard profile. I've discovered its CAS number, so I'm hoping to use this to find additional data. I am gathering the irritant properties of the pyridine, and considering the potential hazards of the sulfonamide group, to inform the guide's disposal section.

Refining Classification Parameters

My focus is now on meticulously refining the waste classification for this compound. I'm prioritizing its categorization as "Halogenated Organic Solid Waste," emphasizing the bromine content. The pyridine derivative aspect suggests potential flammability and toxicity considerations, while the sulfonamide component prompts environmental caution, especially regarding potential antimicrobial resistance concerns. Standard lab PPE, including gloves and goggles, is deemed essential due to irritant characteristics. I'm aiming for scientific accuracy with supporting evidence and citations for each disposal step.

Drafting Disposal Workflow

I'm now drafting the guide with sections on hazard identification, waste classification, and disposal protocols. I'm focusing on "Halogenated Organic Solid Waste" as the primary classification. The workflow includes spill handling, containerization, and segregation steps, with emphasis on incineration. Quantitative data and a Graphviz diagram are being considered for clear and effective presentation. I'm making sure it's aimed at professionals in the field, so it will incorporate citations to support each recommendation.

Synthesizing Guide Content

I'm now integrating information from similar compounds to refine the hazard assessment for this disposal guide. I'm focusing on "Halogenated Organic Solid Waste" as the primary classification and explaining the importance of waste segregation, particularly emphasizing the environmental concerns of antimicrobial resistance related to the sulfonamide component. I'm structuring a step-by-step disposal protocol, including PPE, waste collection, and final disposal logistics. I will finalize with a Graphviz flowchart.

Formulating Detailed Guide

I'm now putting it all together. I'm building out the "Hazard Assessment" section with a table that distills irritant properties from similar compounds and the potential environmental concerns of sulfonamides. I'm focusing on in-text citations and clickable URLs in the reference list. I'm working through spill handling procedures and refining the Graphviz flowchart for clarity. I will make the guide emphasize waste segregation, and it is a key element of the disposal.

Refining Content and Workflow

I'm now integrating insights from related compounds to pinpoint crucial hazard elements for a comprehensive assessment, and I'm further clarifying disposal parameters. I'm focusing on "Halogenated Organic Solid Waste" as the primary waste classification. I will be incorporating the importance of waste segregation, especially the environmental concerns linked to antimicrobial resistance stemming from the sulfonamide component. I will be assembling a structured step-by-step disposal protocol, including PPE, waste collection, and final disposal logistics, and will finalize a Graphviz flowchart.

Formulating Initial Hazard Profile

I've gathered SDS information from related compounds to draft the hazard assessment for this compound. This involves creating a table that details the irritant properties of similar substances, emphasizing halogenated and pyridine derivatives, and outlining the environmental considerations regarding the sulfonamide group. I'm focusing on citations and clickable URLs.

A Senior Application Scientist's Guide to Handling N-(5-bromo-2-methoxypyridin-3-yl)methanesulfonamide: A Proactive Safety Framework

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive operational and safety guide for the handling and disposal of N-(5-bromo-2-methoxypyridin-3-yl)methanesulfonamide (CAS: 1083327-58-5).[1] As a novel or specialized chemical, a specific Safety Data Sheet (SDS) may not be readily available. Therefore, this guide is built upon a foundational principle of chemical safety: analyzing the hazards of structurally similar compounds to establish a robust and conservative personal protective equipment (PPE) and handling protocol. Our approach is to deconstruct the molecule into its primary functional components—a brominated pyridine core and a methanesulfonamide group—and synthesize a safety plan based on the known risks of these chemical classes.

Hazard Assessment: A Synthesis of Analog Data

The primary structure combines a substituted pyridine ring with a sulfonamide functional group. Our hazard assessment is therefore derived from data on 5-bromo-2-methoxypyridine, related brominated pyridines, and general sulfonamides.

  • Brominated Pyridine Core : The pyridine component, particularly when halogenated, dictates the primary irritant and potential toxicity profile. Data from 5-bromo-2-methoxypyridine and its analogs consistently indicate risks of skin irritation, serious eye irritation, and respiratory tract irritation.[2][3][4][5] The precursor, 5-bromo-2-methoxypyridin-3-amine, is classified as harmful if swallowed, a skin irritant and potential sensitizer, and capable of causing serious eye damage.[6]

  • Methanesulfonamide Group : Sulfonamides are a well-studied class of compounds.[7][8] While many are valued for their pharmacological activity, they can be unreactive chemically.[8] However, some individuals can develop allergic skin reactions to sulfonamide-containing drugs.[7] This potential for sensitization necessitates handling protocols that strictly prevent skin contact.

Based on this composite analysis, this compound should be handled as a substance that is, at a minimum:

  • Harmful if swallowed

  • A skin irritant and potential skin sensitizer

  • A serious eye irritant, potentially causing damage

  • A respiratory tract irritant

Hazard Category Anticipated Risk Primary Exposure Routes Source Analogs
Acute Oral Toxicity Harmful if swallowedIngestion5-bromo-2-methoxypyridin-3-amine[6]
Skin Corrosion/Irritation Causes skin irritation, potential for allergic reactionDermal Contact5-bromo-2-methoxypyridine, 5-bromo-2-methoxypyridin-3-amine[2][5][6]
Serious Eye Damage/Irritation Causes serious eye irritation and potential damageOcular Contact5-bromo-2-methoxypyridine, 5-bromo-2-methoxypyridin-3-amine[2][5][6]
Respiratory Irritation May cause respiratory irritationInhalation (of dust/aerosol)5-bromo-2-methoxypyridine, 5-bromo-2-methoxypyridin-3-amine[5][6]

Core Protective Measures: Engineering and Personal Protective Equipment (PPE)

A multi-layered approach to safety, prioritizing engineering controls and supplemented by rigorous PPE protocols, is mandatory.

Engineering Controls: The First Line of Defense

All operations involving the handling of solid this compound or its solutions must be conducted within a certified chemical fume hood.[9] The fume hood is critical for containing airborne dust particles and vapors, thereby minimizing the risk of respiratory exposure, which is a key hazard identified from its structural analogs.[5]

Personal Protective Equipment (PPE): A Self-Validating System

PPE is not a substitute for robust engineering controls but is the essential final barrier between the researcher and the chemical. The following PPE is required for all handling procedures.

PPE Category Recommended Equipment Rationale and Best Practices
Eye & Face Protection Chemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn over goggles during procedures with a high splash risk (e.g., bulk transfers, reaction quenching).Protects against splashes and airborne particles, addressing the "serious eye irritation" hazard.[2][4][10]
Hand Protection Chemically resistant, powder-free nitrile or neoprene gloves.[11][12] Consider double-gloving for extended procedures or when handling concentrated solutions.Nitrile and neoprene offer broad protection against pyridine-type structures.[12] Powder-free gloves prevent aerosolization and contamination of the work area.[13] Gloves must be inspected before use and changed every 30-60 minutes or immediately upon known or suspected contact.[13]
Body Protection A buttoned, long-sleeved laboratory coat. Consider a chemically resistant apron for large-scale work.Prevents incidental skin contact with the compound.[9] Cuffs of gloves should be worn over the sleeves of the lab coat to ensure a complete seal.[13]
Respiratory Protection A NIOSH-approved respirator (e.g., N95 or higher) is required if weighing or handling the solid outside of a fume hood, or during spill cleanup where dust may be generated.Addresses the inhalation hazard.[14] Proper fit-testing and user training are prerequisites for respirator use.

Operational Plan: Step-by-Step Handling Protocol

This workflow outlines the essential steps for safely weighing and preparing a stock solution of the compound.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Cleanup & Disposal Phase prep1 Verify Fume Hood Certification is Current prep2 Don Full PPE (Goggles, Lab Coat, Double Gloves) prep1->prep2 prep3 Gather All Equipment (Spatula, Weigh Paper, Beaker, Solvent) prep2->prep3 handle1 Place Balance and Equipment in Hood prep3->handle1 handle2 Carefully Transfer Solid to Weigh Paper handle1->handle2 handle3 Record Weight handle2->handle3 handle4 Transfer Solid to Beaker handle3->handle4 handle5 Slowly Add Solvent with Gentle Swirling handle4->handle5 handle6 Ensure Complete Dissolution handle5->handle6 clean1 Segregate Waste: - Contaminated Weigh Paper (Solid Waste) - Unused Solution (Halogenated Liquid Waste) handle6->clean1 clean2 Wipe Down Surfaces with Appropriate Solvent clean1->clean2 clean3 Dispose of Outer Gloves in Designated Waste Bin clean2->clean3 clean4 Wash Hands Thoroughly After Removing PPE clean3->clean4

Caption: Standard workflow for handling this compound.

Experimental Protocol: Weighing and Solubilization
  • Preparation : Before handling the compound, verify that the chemical fume hood has been certified within the last year. Don all required PPE: chemical splash goggles, a fully buttoned lab coat, and two pairs of nitrile gloves.

  • Staging : Place all necessary equipment, including an analytical balance, spatula, weigh paper, beaker, and the chosen solvent, inside the fume hood to contain any potential dust.

  • Weighing : Tare the balance with the weigh paper. Using a clean spatula, carefully transfer the desired amount of this compound onto the paper. Avoid any rapid movements that could generate dust.

  • Transfer : Gently fold the weigh paper and carefully transfer the solid compound into the designated beaker.

  • Solubilization : Slowly add the measured volume of solvent to the beaker. If necessary, gently swirl the beaker to aid dissolution. Do not use a magnetic stir bar at high speeds initially, as this can cause aerosolization.

  • Cleanup : Dispose of the contaminated weigh paper and spatula wipe (if used) into the solid hazardous waste container. Any excess solution should be disposed of as halogenated liquid waste.

  • Decontamination : Wipe down the balance and the work surface inside the fume hood with a suitable solvent (e.g., 70% ethanol).

  • Doffing PPE : After completing the work and cleanup, remove the outer pair of gloves and dispose of them. Exit the immediate work area, then remove the remaining PPE and wash hands thoroughly with soap and water.

Emergency and Disposal Plans

Spill Response
  • Minor Spill (Solid) : With appropriate PPE (including an N95 respirator), gently cover the spill with a damp paper towel to avoid raising dust. Carefully scoop the material into a labeled, sealed container for hazardous waste disposal.

  • Minor Spill (Liquid) : Use an absorbent material or spill kit compatible with the solvent used. Absorb the spill, collect the material into a sealed container, and dispose of it as halogenated waste.

  • Major Spill : Evacuate the laboratory immediately. Alert your institution's Environmental Health and Safety (EHS) department.

Exposure Procedures
  • Skin Contact : Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes.[4] Seek medical attention.

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][4] Remove contact lenses if present and easy to do.[15] Seek immediate medical attention.

  • Inhalation : Move the affected person to fresh air and keep them comfortable for breathing.[2] If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion : Do NOT induce vomiting.[15] Rinse mouth with water and seek immediate medical attention.

Waste Disposal

As a brominated organic compound, all waste streams containing this compound must be treated as hazardous halogenated waste.

  • Solid Waste : Contaminated consumables (gloves, weigh paper, paper towels) must be collected in a clearly labeled, sealed hazardous waste container designated for solid halogenated waste.

  • Liquid Waste : All solutions containing the compound must be collected in a sealed, properly labeled container for halogenated organic liquid waste. After mixing with organics, the waste should be categorized as halogenated organic waste.[16]

  • Disposal Method : The ultimate disposal will likely involve high-temperature incineration at a licensed facility, which is a common and effective method for destroying halogenated organic compounds.[17][18] Do not dispose of this chemical down the drain.

This proactive safety framework, grounded in the analysis of structural analogs, provides researchers with the necessary information to handle this compound with the highest degree of safety and operational integrity.

References

  • Chemos GmbH & Co.KG. Safety Data Sheet: 5-bromo-5-nitro-1,3-dioxane. Available from: [Link]

  • Post Apple Scientific. 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific. 2024-10-01. Available from: [Link]

  • PubChem. 5-Bromo-2-methoxypyridin-3-amine. National Center for Biotechnology Information. Available from: [Link]

  • Post Apple Scientific. Handling Pyridine: Best Practices and Precautions. Post Apple Scientific. 2024-03-12. Available from: [Link]

  • Connor TH, McDiarmid MA. Personal Protective Equipment for Use in Handling Hazardous Drugs. Journal of Occupational and Environmental Hygiene. 2006-12-06. Available from: [Link]

  • PubChem. 2-bromo-N-(4,5-dimethylisoxazol-3-Yl)-N-(methoxymethyl)benzenesulfonamide. National Center for Biotechnology Information. Available from: [Link]

  • Carl ROTH. Safety Data Sheet: Pyridine. 2025-03-31. Available from: [Link]

  • Sultan, A.A. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Physical Chemistry Research. 2018. Available from: [Link]

  • Syngenta Crop Protection Monthey SA. Bromine Recycling in the Chemical Industry – An Example of Circular Economy. CHIMIA. 2019. Available from: [Link]

  • U.S. Environmental Protection Agency. Bromination Process for Disposal of Spilled Hazardous Materials. 1983-12. Available from: [Link]

  • Wikipedia. Sulfonamide. Available from: [Link]

  • Chemtalk. Bromine water - disposal. #1 Science Forum For Lab Technicians. Available from: [Link]

  • Horwitz, W. REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. Journal of the Association of Official Analytical Chemists. 1981-09-01. Available from: [Link]

  • YMER. ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. Available from: [Link]

  • Vehlow, J. Bromine in waste incineration: partitioning and influence on metal volatilisation. International Journal of Hygiene and Environmental Health. 2001. Available from: [Link]

  • Löffler, D., et al. Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. MDPI. 2021-07-06. Available from: [Link]

  • Chem-Impex. 3-Bromo-5-methoxypyridine. Available from: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-bromo-2-methoxypyridin-3-yl)methanesulfonamide
Reactant of Route 2
Reactant of Route 2
N-(5-bromo-2-methoxypyridin-3-yl)methanesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.